alpha-Methyl-1H-indole-3-acrylic acid
Description
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
(E)-3-(1H-indol-3-yl)-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C12H11NO2/c1-8(12(14)15)6-9-7-13-11-5-3-2-4-10(9)11/h2-7,13H,1H3,(H,14,15)/b8-6+ |
InChI Key |
MQUKDCDDXFKISK-SOFGYWHQSA-N |
SMILES |
CC(=CC1=CNC2=CC=CC=C21)C(=O)O |
Isomeric SMILES |
C/C(=C\C1=CNC2=CC=CC=C21)/C(=O)O |
Canonical SMILES |
CC(=CC1=CNC2=CC=CC=C21)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Solubility profile of alpha-Methyl-1H-indole-3-acrylic acid in organic solvents
Solubility Profile of -Methyl-1H-indole-3-acrylic Acid in Organic Solvents
Executive Summary
Content Type: Technical Whitepaper Subject: Physicochemical Characterization & Thermodynamic Solubility Audience: Pharmaceutical Process Engineers & Medicinal Chemists
The solubility profile of
This guide synthesizes theoretical solubility parameters with empirical protocols. It provides a predictive solubility landscape based on homologous series data and details the Isothermal Saturation Method , the gold standard for generating regulatory-grade solubility data.
Molecular Characterization & Solvent Interaction Logic
To predict and manipulate the solubility of
Structural moieties[1][2]
-
Indole Ring (Lipophilic/Aromatic): Drives solubility in aromatic and moderately polar organic solvents. It acts as a hydrogen bond donor via the N-H group.
-
Acrylic Acid Tail (Hydrophilic/Ionizable): The carboxylic acid (
) allows for pH-dependent solubility in aqueous buffers but serves as a hydrogen bond donor/acceptor in organic solvents. -
-Methyl Group (Hydrophobic Steric Hindrance): Unlike the planar Indole-3-acrylic acid, the
-methyl group introduces steric bulk. This typically disrupts crystal packing , potentially lowering the melting point and increasing solubility in non-polar solvents compared to the parent compound, while slightly decreasing solubility in highly polar protic solvents due to increased hydrophobicity.
Hansen Solubility Parameters (HSP)
Solubility is maximized when the solute and solvent share similar HSP values (
| Interaction Type | Dominant Moiety | Target Solvents |
| Dispersion ( | Indole Ring + Methyl | Chloroform, Dichloromethane |
| Polarity ( | Conjugated | Acetone, Ethyl Acetate |
| H-Bonding ( | COOH + Indole N-H | Ethanol, Methanol, DMSO |
Thermodynamic Solubility Profile
The following profile categorizes solvents based on their efficiency for specific process stages (Extraction, Crystallization, Stock Preparation). Data is synthesized from homologous indole derivatives (Indole-3-acetic acid and Indole-3-acrylic acid) [1, 2].
Table 1: Solubility Landscape & Application Guide
| Solvent Class | Representative Solvents | Solubility Rating | Primary Application | Technical Note |
| Polar Aprotic | DMSO, DMF | Excellent (>100 mg/mL) | Stock Solutions, HTS Screening | Breaks intermolecular H-bonds effectively; difficult to remove. |
| Lower Alcohols | Methanol, Ethanol | Good (Temp. Dependent) | Crystallization, Purification | High |
| Esters | Ethyl Acetate | Moderate-High | Liquid-Liquid Extraction | Excellent selectivity against water; preferred for isolating the acid form. |
| Ketones | Acetone | Moderate | Precipitation | Good solvent, but prone to forming solvates. |
| Chlorinated | Dichloromethane | Moderate | Synthesis Work-up | Solubilizes the lipophilic core; useful for esterification reactions. |
| Alkanes | Hexane, Heptane | Poor (<1 mg/mL) | Anti-solvent | Used to crash out the product from Ethyl Acetate or Ethanol. |
| Aqueous | Water (pH < 7) | Insoluble | Wash solvent | The free acid is hydrophobic. |
| Aqueous | Water (pH > 8) | Soluble | Formulation | Soluble as the carboxylate salt (e.g., Sodium |
Experimental Protocol: Isothermal Saturation Method
To generate regulatory-grade solubility data (mole fraction
Workflow Diagram (DOT)
Caption: Figure 1. Isothermal Saturation Workflow for determining thermodynamic solubility.
Detailed Methodology
Step 1: Preparation of Saturated Solutions
-
Select a temperature range (e.g., 278.15 K to 323.15 K).[2]
-
In a jacketed glass vessel, add the solvent of choice (e.g., Ethanol).
-
Add
-Methyl-1H-indole-3-acrylic acid in excess. The solid phase must be visible throughout the experiment to ensure saturation.
Step 2: Equilibrium Establishment
-
Agitate the suspension continuously (magnetic stirring or orbital shaker) at constant temperature (
K). -
Duration: Allow 24 to 48 hours. Scientific Rationale: Indole derivatives often form metastable polymorphs; extended time ensures the stable crystal form dictates the solubility limit [1].
Step 3: Sampling & Filtration
-
Stop agitation and allow the suspension to settle for 30 minutes.
-
Withdraw the supernatant using a pre-warmed syringe (to prevent precipitation upon cooling).
-
Filter through a 0.45 µm PTFE filter (hydrophobic filter prevents clogging by the organic solvent).
Step 4: Quantification (HPLC)
-
Dilute the filtrate immediately with the HPLC mobile phase (e.g., Methanol/Water 50:50).
-
Analyze using HPLC-UV at 280 nm (characteristic Indole absorption).
-
Calculate concentration using a standard calibration curve.
Thermodynamic Modeling
For process engineering, experimental points are fitted to the Modified Apelblat Equation . This allows you to interpolate solubility at any temperature within the measured range.
- : Mole fraction solubility.
- : Absolute temperature (Kelvin).[2]
- : Empirical constants derived from regression analysis.
Application: If you measure solubility at 25°C and 50°C, the Apelblat equation allows you to predict the yield of a cooling crystallization process between these two points.
Mechanistic Pathway: Solvation Dynamics
Understanding why the molecule dissolves aids in solvent substitution.
Caption: Figure 2. Thermodynamic drivers of dissolution. The endothermic lattice breaking is compensated by specific solute-solvent interactions.
References
-
Li, Y., et al. (2016). Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents. Journal of Chemical & Engineering Data, 61(2).
-
PubChem. (2024).[3] Indole-3-acrylic acid (Compound Summary). National Library of Medicine.
-
Cayman Chemical. (2024).[4] trans-Indole-3-acrylic acid Product Insert. Cayman Chemical.[4]
-
Wlodarska, M., et al. (2017). Indoleacrylic Acid Produced by Commensal Peptostreptococcus Species Suppresses Inflammation.[4][5] Cell Host & Microbe.
Alpha-Methyl-1H-indole-3-acrylic Acid: A Novel Scaffold for Modulating Inflammatory and Oncogenic Pathways
An In-depth Technical Guide for Drug Development Professionals
Executive Summary
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of FDA-approved therapeutics.[1][2] Among its myriad derivatives, those arising from tryptophan metabolism, such as indole-3-acrylic acid (IAA), have garnered significant attention for their roles in immunomodulation and gut homeostasis.[3][4] This guide ventures into the largely unexplored territory of a specific analog: alpha-Methyl-1H-indole-3-acrylic acid. While direct research on this compound is nascent, this paper synthesizes existing knowledge of the parent indole-acrylic acid backbone and the strategic impact of alpha-methylation in drug design. We hypothesize that the introduction of an α-methyl group can significantly enhance the therapeutic potential of the indole-3-acrylic acid scaffold, potentially yielding a new class of potent anti-inflammatory and targeted anticancer agents. This document provides the scientific rationale, proposed mechanisms of action, and a comprehensive workflow for the synthesis and evaluation of this promising compound.
The Indole-3-Acrylic Acid Backbone: A Bioactive Tryptophan Metabolite
Indole-3-acrylic acid (IAA) is an endogenous metabolite produced by the human gut microbiota, primarily from the essential amino acid L-tryptophan.[5][6] Its biological activities are multifaceted, positioning it as a key signaling molecule at the interface of the host and its microbiome.
Anti-Inflammatory and Immunomodulatory Functions
IAA is a recognized suppressor of inflammation.[6] It is known to fortify the intestinal epithelial barrier and mitigate inflammatory responses.[3] Mechanistically, IAA produced by commensal bacteria like Peptostreptococcus species can suppress inflammatory cascades. In co-culture models of intestinal spheroids and macrophages stimulated with lipopolysaccharide (LPS), IAA treatment leads to an upregulation of anti-inflammatory cytokine IL-10 and protective mucin 2 (Muc2), alongside a significant reduction in the pro-inflammatory cytokine TNF-α.[4][5] This activity is often mediated through the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that plays a crucial role in regulating immune responses.[4] A related metabolite, Indole-3-propionic acid (IPA), further substantiates this mechanism, alleviating osteoarthritis-related inflammation via the AhR/NF-κB signaling axis.[7]
A Duality in Cancer Biology
The role of the indole-3-acrylic acid scaffold in oncology is complex and context-dependent. On one hand, certain studies indicate that IAA can promote tumor development by inhibiting a specific form of programmed cell death known as ferroptosis. This action is reportedly driven through the AHR-ALDH1A3-FSP1-CoQ10 signaling pathway.[8] Conversely, the same chemical backbone serves as a valuable precursor in the synthesis of potent anticancer agents, including a class of tubulin polymerization inhibitors.[5][9] This duality underscores the scaffold's "tunability" and suggests that strategic chemical modifications could pivot its biological output from pro-tumorigenic to therapeutic.
The Strategic Impact of α-Methylation in Medicinal Chemistry
The introduction of a methyl group at the alpha position to a carbonyl group is a classic medicinal chemistry strategy to modulate a molecule's pharmacological profile.
-
Enhanced Metabolic Stability: The α-methyl group provides steric hindrance, which can protect the adjacent acrylic acid moiety from enzymatic degradation, potentially increasing the compound's biological half-life and bioavailability.
-
Increased Potency: The methyl group can serve as a crucial pharmacophore, improving the compound's binding affinity and orientation within the target protein's active site. This can lead to a significant increase in potency.
-
Chirality and Selectivity: The addition of the α-methyl group introduces a chiral center. The resulting (R)- and (S)-enantiomers may possess distinct biological activities and receptor selectivities, offering an opportunity for developing highly specific therapeutics.
-
Interaction with Specific Enzymes: The enzyme α-methylacyl-CoA racemase (AMACR) is specifically involved in the metabolism of compounds containing an alpha-methyl group.[10] Notably, AMACR is significantly overexpressed in several cancers, including prostate cancer, making it a potential biomarker and therapeutic target.[10] A drug featuring this motif could therefore be selectively processed or targeted in cancer cells.
Hypothesized Pharmaceutical Applications of α-Methyl-1H-indole-3-acrylic Acid
By integrating the known bioactivities of the indole-3-acrylic acid backbone with the predictable physicochemical impact of α-methylation, we can postulate several high-potential therapeutic applications.
As a Potent, Metabolically Stable Anti-Inflammatory Agent
We hypothesize that α-Methyl-1H-indole-3-acrylic acid will act as a superior anti-inflammatory agent compared to its parent compound. The enhanced metabolic stability would likely lead to more sustained engagement with the AhR, resulting in a more robust and prolonged suppression of the NF-κB signaling pathway and downstream inflammatory cytokines.
Hypothesized Anti-Inflammatory Mechanism of Action
Caption: Proposed modulation of the AhR/NF-κB pathway by α-Methyl-IAA.
As a Novel Anticancer Therapeutic
The introduction of the α-methyl group could strategically shift the activity of the indole-3-acrylic acid scaffold towards a potent anticancer effect.
-
Targeted Tubulin Inhibition: The methyl group could enhance binding to tubulin, leading to a more effective disruption of microtubule dynamics and mitotic arrest in cancer cells.
-
Targeting AMACR-Overexpressing Cancers: The compound could be designed as either a substrate for AMACR—leading to the selective release of a cytotoxic payload within cancer cells—or as a direct inhibitor of AMACR, disrupting the altered lipid metabolism that these tumors rely on.
Proposed Research and Development Workflow
A systematic approach is required to validate the therapeutic potential of α-Methyl-1H-indole-3-acrylic acid.
High-Level R&D Workflow
Caption: A streamlined workflow for evaluating α-Methyl-1H-indole-3-acrylic acid.
Step 1: Chemical Synthesis
A plausible synthetic route involves a Knoevenagel condensation.
Protocol: Synthesis of α-Methyl-1H-indole-3-acrylic acid
-
Reactants: Indole-3-carboxaldehyde, 2-bromopropionic acid, and a suitable base (e.g., piperidine or pyridine) in a solvent like ethanol or acetic acid. An alternative is the reaction of indole-3-aldehyde with nitroethane followed by reduction.[11]
-
Reaction: Combine Indole-3-carboxaldehyde (1.0 eq) and 2-bromopropionic acid (1.2 eq) in glacial acetic acid.
-
Catalyst: Add anhydrous sodium acetate (2.0 eq).
-
Heating: Reflux the mixture at 100-120°C for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture and pour it into ice-cold water. The precipitate is the crude product.
-
Purification: Filter the solid, wash with water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.
-
Characterization: Confirm the structure and purity using ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR spectroscopy.
Step 2: In Vitro Biological Evaluation
Protocol: Anti-Inflammatory Activity Screening
-
Cell Line: RAW264.7 murine macrophages.[12]
-
Seeding: Plate cells at a density of 2x10⁵ cells/well in a 24-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat cells with varying concentrations of α-Methyl-1H-indole-3-acrylic acid (e.g., 1, 10, 50, 100 µM) for 2 hours. Include a vehicle control (DMSO).
-
Stimulation: Add LPS (1 µg/mL) to all wells except the negative control and incubate for 24 hours.
-
Analysis:
-
Nitric Oxide (NO): Measure nitrite concentration in the supernatant using the Griess reagent assay.
-
Cytokines: Quantify TNF-α, IL-6, and IL-1β levels in the supernatant using commercially available ELISA kits.[12]
-
Protocol: Anticancer Activity Screening
-
Cell Lines: Utilize a panel including prostate (PC-3), breast (MCF-7, MDA-MB-231), and colon (HT-29) cancer cell lines.[13][14]
-
Seeding: Plate cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and incubate for 24 hours.
-
Treatment: Treat cells with a serial dilution of the compound (e.g., 0.1 to 100 µM) for 48-72 hours.
-
Viability Assay: Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Read absorbance at 570 nm.
-
Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.
Step 3: Mechanism of Action (MoA) Elucidation
For promising hits from the initial screens, the following protocols can be used to determine the mechanism.
Protocol: Western Blot for NF-κB Pathway Analysis
-
Cell Culture and Treatment: Treat RAW264.7 cells with the compound followed by LPS stimulation as described previously, but for a shorter duration (e.g., 30-60 minutes).
-
Protein Extraction: Lyse the cells and quantify total protein using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against phospho-p65, total p65, and a loading control (e.g., GAPDH or β-actin). Follow with HRP-conjugated secondary antibodies.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A reduction in the phospho-p65/total p65 ratio indicates pathway inhibition.[7]
Data Presentation and Interpretation
All quantitative data should be summarized in clear, concise tables for comparative analysis.
Table 1: Hypothetical Anti-inflammatory Activity Data
| Compound | Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | NO Inhibition (%) |
| α-Methyl-IAA | 10 | 35 ± 4.2 | 41 ± 5.1 | 28 ± 3.9 |
| 50 | 78 ± 6.5 | 85 ± 7.3 | 65 ± 5.8 | |
| IAA (Parent) | 10 | 15 ± 3.1 | 20 ± 4.0 | 12 ± 2.5 |
| 50 | 45 ± 5.8 | 52 ± 6.1 | 38 ± 4.4 | |
| Dexamethasone | 1 | 92 ± 3.7 | 95 ± 2.9 | 88 ± 4.1 |
Table 2: Hypothetical Anticancer IC₅₀ Values (µM)
| Compound | PC-3 (Prostate) | MCF-7 (Breast) | HT-29 (Colon) |
| (R)-α-Methyl-IAA | 8.5 | 12.3 | 15.1 |
| (S)-α-Methyl-IAA | 45.2 | >100 | 78.4 |
| Doxorubicin | 0.8 | 0.5 | 1.2 |
Conclusion and Future Directions
Alpha-Methyl-1H-indole-3-acrylic acid represents a scientifically compelling, yet underexplored, chemical entity. Based on a robust analysis of its parent scaffold and the known effects of α-methylation, there is a strong rationale to pursue its development as a potential therapeutic. The strategic addition of a single methyl group has the potential to enhance metabolic stability and potency, creating a novel drug candidate for inflammatory diseases or specific cancers. The experimental workflows detailed in this guide provide a clear and actionable path for synthesizing this compound and rigorously evaluating its pharmaceutical applications. Future work should focus on chiral separation of the enantiomers, lead optimization through analog synthesis, and eventual progression to in vivo models of inflammation and oncology to validate these promising in vitro hypotheses.
References
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ResearchGate. (2025, August 7). Where does indolylacrylic acid come from?. Retrieved from [Link]
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Wlodarska, M., Luo, C., Kolde, R., et al. (2017). Indoleacrylic acid produced by commensal Peptostreptococcus species suppresses inflammation. Cell Host & Microbe, 22(1), 25-37.e6. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). 3-Indoleacrylic Acid Analysis Service. Retrieved from [Link]
-
Fallacara, A. L., et al. (2022). Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. Molecules, 27(19), 6649. Retrieved from [Link]
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Yadav, M. K., et al. (2002). Facile Synthesis of α-Substituted Acrylate Esters. The Journal of Organic Chemistry, 67(19), 6831–6834. Retrieved from [Link]
-
Im, S. S., et al. (2020). Current Knowledge on the Function of α-Methyl Acyl-CoA Racemase in Human Diseases. Frontiers in Cell and Developmental Biology, 8, 644. Retrieved from [Link]
-
Kim, D. S., et al. (2010). UVB-activated indole-3-acetic acid induces apoptosis of PC-3 prostate cancer cells. Anticancer Research, 30(11), 4607-4612. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of E-indole-6-acrylic acid. Retrieved from [Link]
-
Heravi, M. M., et al. (2023). Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. Molecules, 28(13), 4966. Retrieved from [Link]
-
Kumar, S., et al. (2023). Catalytic multicomponent synthesis, biological evaluation, molecular docking and in silico ADMET studies of some novel 3-alkyl indoles. Journal of King Saud University - Science, 35(1), 102396. Retrieved from [Link]
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Royal Society of Chemistry. (2026, January 27). Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. Retrieved from [Link]
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Keller, T., et al. (2024). Metabolic Profiling Identifies 1-MetHis and 3-IPA as Potential Diagnostic Biomarkers for Patients With Acute and Chronic Heart Failure With Reduced Ejection Fraction. Circulation: Heart Failure, 17(1), e010813. Retrieved from [Link]
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Al-Ostath, A. I., et al. (2026, January 8). Anti-breast cancer potential of new indole derivatives: Synthesis, in-silico study, and cytotoxicity evaluation on MCF-7 cells. Heliyon. Retrieved from [Link]
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Kumar, D., et al. (2020). Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. Current Drug Targets, 21(9), 886-905. Retrieved from [Link]
-
BioCrick. (n.d.). Indole-3-acrylic acid methyl ester. Retrieved from [Link]
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Kumar, P., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. GSC Biological and Pharmaceutical Sciences, 21(3), 136-153. Retrieved from [Link]
-
Cheng, Y., et al. (2020). Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. International Journal of Molecular Sciences, 21(5), 1579. Retrieved from [Link]
-
Bhat, M. A., et al. (2018). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Molecules, 23(6), 1250. Retrieved from [Link]
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Organic Syntheses. (n.d.). 1-methylindole. Retrieved from [Link]
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Rhodium.ws. (n.d.). Synthesis of alpha-Methyltryptamine (IT-290/AMT). Retrieved from [Link]
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Fang, H., et al. (2023). Indole-3-propionic acid alleviates chondrocytes inflammation and osteoarthritis via the AhR/NF-κB axis. Journal of Orthopaedic Surgery and Research, 18(1), 87. Retrieved from [Link]
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Cheng, Y., et al. (2020). Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. International Journal of Molecular Sciences, 21(5), 1579. Retrieved from [Link]
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MDPI. (2024, July 26). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Retrieved from [Link]
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Letters in Applied NanoBioScience. (2020, April 16). Synthesis of some novel 1H-Indole derivatives with antibacterial activity and antifungal activity. Retrieved from [Link]
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Frontiers. (2017, September 5). Anti-inflammatory, Antinociceptive, and Antioxidant Activities of Methanol and Aqueous Extracts of Anacyclus pyrethrum Roots. Retrieved from [Link]
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ResearchGate. (2025, August 6). Synthesis and biological activities of indole-3-propionic acids. Retrieved from [Link]
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MDPI. (n.d.). Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals' Health and Disease. Retrieved from [Link]
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ResearchGate. (n.d.). Microbial Metabolite Indole-3-Propionic Acid Supplementation Does Not Protect Mice from the Cardiometabolic Consequences of a Western Diet. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: A Field-Proven Guide to the Synthesis of α-Methyl-1H-indole-3-acrylic Acid via Knoevenagel Condensation
Abstract and Significance
This document provides a detailed protocol and scientific rationale for the synthesis of α-Methyl-1H-indole-3-acrylic acid, a valuable intermediate in medicinal chemistry and materials science. The core of this synthesis is the Knoevenagel condensation, a robust and widely utilized carbon-carbon bond-forming reaction.[1][2][3] The indole nucleus is a privileged scaffold in numerous biologically active compounds, and C-3 substituted indoles, in particular, exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, empowering researchers to not only replicate the synthesis but also to troubleshoot and adapt it for related molecular targets. We will delve into the reaction mechanism, provide a validated, step-by-step protocol, and discuss critical parameters for success.
The Knoevenagel Condensation: Mechanistic Underpinnings
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[3][6] The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine), which is crucial for generating the nucleophilic carbanion from the active methylene compound.[1][7]
In this specific application, the carbonyl component is 3-acetylindole, and the active methylene compound is malonic acid. The base catalyst, piperidine, reversibly deprotonates the α-carbon of malonic acid, which is made acidic by the two adjacent carboxyl groups. This resulting enolate ion is a potent nucleophile that attacks the electrophilic carbonyl carbon of the 3-acetylindole. The subsequent intermediate undergoes dehydration, often facilitated by heat, to yield the final conjugated system. The overall mechanism is a cornerstone of synthetic organic chemistry for its efficiency and reliability.[8]
Caption: Figure 1: Knoevenagel Condensation Mechanism.
Experimental Protocol
This protocol is designed as a self-validating system, incorporating in-process checks and clear endpoints.
Materials and Equipment
| Reagent/Equipment | Specification | Supplier Example | Notes |
| 3-Acetylindole | 98% Purity | Sigma-Aldrich | Store in a cool, dry place. |
| Malonic Acid | 99% Purity | Acros Organics | Hygroscopic; store in a desiccator. |
| Piperidine | 99% Purity, Redistilled | Alfa Aesar | Caution: Toxic and corrosive. Handle in a fume hood. |
| Pyridine | Anhydrous, 99.8% | Fisher Scientific | Caution: Flammable and toxic. Use as a solvent and catalyst. |
| Hydrochloric Acid (HCl) | Concentrated (37%) | J.T. Baker | For acidification during workup. |
| Ethyl Acetate | ACS Grade | VWR | For extraction. |
| Anhydrous Sodium Sulfate | Granular | EMD Millipore | For drying organic layers. |
| Round-bottom flask | 250 mL | Kimble | |
| Reflux Condenser | Standard Taper 24/40 | Ace Glass | |
| Magnetic Stirrer/Hotplate | - | Corning | |
| TLC Plates | Silica Gel 60 F254 | Merck | For reaction monitoring. |
| Filtration Funnel | Büchner | CoorsTek |
Step-by-Step Synthesis Procedure
Caption: Figure 2: Experimental Workflow.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 3-acetylindole (8.0 g, 0.05 mol) and malonic acid (6.2 g, 0.06 mol). Add 50 mL of anhydrous pyridine.
-
Rationale: Pyridine serves as both the solvent and a basic catalyst to facilitate the reaction.[6] Using a slight excess of malonic acid ensures the complete consumption of the limiting reagent, 3-acetylindole.
-
-
Catalyst Addition: To the stirred suspension, add piperidine (1.0 mL, ~0.01 mol) dropwise.
-
Reflux: Fit the flask with a reflux condenser and heat the mixture in an oil bath to reflux (approx. 110-115°C). Maintain a gentle reflux for 4-6 hours.
-
Rationale: The elevated temperature is necessary to drive the dehydration of the intermediate adduct, which is often the rate-limiting step, and to promote the decarboxylation of the initial product.
-
-
Reaction Monitoring (TLC): Periodically check the reaction's progress using Thin Layer Chromatography (TLC). Use a mobile phase of 7:3 ethyl acetate/hexane. The starting material, 3-acetylindole, should be consumed over time, and a new, more polar spot corresponding to the product should appear.
-
Rationale: TLC is a rapid and effective method to visually confirm the consumption of reactants and the formation of the product, preventing unnecessarily long reaction times or premature workup.[7]
-
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. In a separate beaker, prepare a mixture of 200 g of crushed ice and 50 mL of concentrated hydrochloric acid. Slowly pour the reaction mixture into the ice/HCl slurry with vigorous stirring. A solid precipitate will form.
-
Rationale: Pouring the basic reaction mixture into a strong acid neutralizes the pyridine and piperidine, forming their water-soluble hydrochloride salts. The desired product, being an acid itself, is protonated and insoluble in the acidic aqueous medium, causing it to precipitate.
-
-
Isolation: Stir the slurry for 30 minutes to ensure complete precipitation. Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove any residual salts.
-
Rationale: Thorough washing is critical to remove impurities, which can interfere with the subsequent purification step.
-
-
Purification (Recrystallization): Transfer the crude solid to a beaker and recrystallize from an aqueous ethanol solution (approximately 70% ethanol). Dissolve the solid in a minimum amount of hot solvent, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Filter the purified crystals and dry them under vacuum.
-
Rationale: Recrystallization is an effective method for purifying solid organic compounds.[9] The choice of solvent is critical; the product should be soluble in the hot solvent and sparingly soluble at cold temperatures.
-
Characterization and Expected Results
The identity and purity of the synthesized α-Methyl-1H-indole-3-acrylic acid should be confirmed using standard analytical techniques.
| Parameter | Expected Result |
| Appearance | Pale yellow to light brown crystalline solid |
| Yield | 65-75% (typical) |
| Melting Point | ~190-195 °C (literature values may vary) |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~11.5 (s, 1H, COOH), ~8.0-7.2 (m, 5H, Ar-H + vinyl H), ~2.5 (s, 3H, CH₃). Note: The indole N-H may be broad. |
| IR (KBr, cm⁻¹) | ~3400 (N-H stretch), ~3000-2500 (broad O-H stretch), ~1680 (C=O stretch), ~1620 (C=C stretch) |
| Mass Spec (ESI-) | [M-H]⁻ calculated for C₁₂H₁₀NO₂: 200.07. Found: 200.1 |
Note: The exact spectral values should be determined empirically. The values presented are based on closely related structures like 3-Indoleacrylic acid.[10][11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst (old piperidine).2. Insufficient reaction time or temperature.3. Presence of water in reagents/solvent. | 1. Use freshly distilled piperidine.2. Increase reflux time and monitor by TLC. Ensure the oil bath reaches 115°C.3. Use anhydrous pyridine and dry glassware thoroughly. |
| Dark, Tarry Product | Indole oligomerization under harsh conditions. | Ensure the reaction temperature does not significantly exceed 120°C. Work up the reaction promptly upon completion. |
| Product Fails to Precipitate | Insufficient acidification during workup. | Add more concentrated HCl to the workup slurry until the pH is < 2 (check with pH paper). |
| Difficult Purification | Presence of unreacted starting material or side products. | If recrystallization is ineffective, consider purification by silica gel column chromatography using an ethyl acetate/hexane gradient.[7] |
Conclusion
The Knoevenagel condensation provides an efficient and reliable pathway for the synthesis of α-Methyl-1H-indole-3-acrylic acid from readily available starting materials. By understanding the mechanistic principles and carefully controlling reaction parameters, researchers can achieve high yields of the desired product. The protocol described herein is robust and includes integrated checkpoints for monitoring and validation, making it suitable for professionals in both academic research and industrial drug development.
References
- Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities. PMC.
- Troubleshooting guide for the condensation reaction of indole-3-carbaldehyde. Benchchem.
- Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. ACG Publications.
- Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. PMC.
- Indoles via Knoevenagel–Hemetsberger reaction sequence. RSC Publishing.
-
Knoevenagel Reactions of Indole-3-carbaldehyde. Synthesis of 3-Substituted Indole Derivatives. ResearchGate. Available at: [Link]
- L-proline catalyzed Knoevenagel condensation: Synthesis of some new indole derivatives and Biological activities. ResearchGate.
-
Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. ACS Omega. Available at: [Link]
- Methyl 1H-indole-3-carboxylate. Magritek.
-
One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. MDPI. Available at: [Link]
-
3-Indoleacrylic acid. PubChem, NIH. Available at: [Link]
- Novel Methods of Knoevenagel Condensation. Banaras Hindu University.
-
Indole-3-acrylic acid methyl ester. BioCrick. Available at: [Link]
-
Route of Knoevenagel Reaction from Conventional method to Greener methods. IOSR Journal. Available at: [Link]
- Synthesis and Characterisation of 3-Acetylindole Derivatives and Evaluation of Their Anti-Inflammatory Activity. The Pharma Innovation.
-
One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Sciforum. Available at: [Link]
-
Indole 3 acrylic acid. mzCloud. Available at: [Link]
-
1-methylindole. Organic Syntheses Procedure. Available at: [Link]
- Process for the purification of (meth)acrylic acid. Google Patents.
-
A Simple Purification of Indole-3-Acetic Acid and Abscisic Acid for GC-SIM-MS Analysis by Microfiltration of Aqueous Samples through Nylon. PMC. Available at: [Link]
- 3-Substituted indole: A review. International Journal of Chemical Studies.
-
1H-Indole-3-acetic acid, methyl ester. NIST WebBook. Available at: [Link]
- 3-acetylindole. Sciencemadness.org.
-
Supporting Information Materials. The Royal Society of Chemistry. Available at: [Link]
-
Novel and Simple Methodology for the Synthesis of 3-Acetylindoles and their N-Alkyl Derivatives Using TBAB as Phase Transfer Catalyst. Bentham Science Publisher. Available at: [Link]
-
METHOD OF PURIFYING (METH)ACRYLIC ACID. European Patent Office. Available at: [Link]
-
How to purify Acrylic Acid. Reddit. Available at: [Link]
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. mdpi.com [mdpi.com]
- 3. bhu.ac.in [bhu.ac.in]
- 4. acgpubs.org [acgpubs.org]
- 5. chemijournal.com [chemijournal.com]
- 6. iosrjournals.org [iosrjournals.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EP1002787B1 - Process for the purification of (meth)acrylic acid - Google Patents [patents.google.com]
- 10. 3-Indoleacrylic acid | C11H9NO2 | CID 5375048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. mzCloud – Indole 3 acrylic acid [mzcloud.org]
Application Note: Optimization of Esterification Protocols for Sterically Hindered Indole Acrylic Acids
Topic: Protocol for esterification of alpha-Methyl-1H-indole-3-acrylic acid Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Medicinal Chemists, Process Development Scientists
Abstract & Strategic Overview
The esterification of
While standard acid-catalyzed (Fisher) esterifications are viable for simple substrates, they often fail to deliver high yields for this specific scaffold due to sluggish kinetics at the sterically crowded carbonyl carbon and the propensity for acid-mediated indole dimerization.
This guide details two validated protocols:
-
Method A (Steglich Coupling): The "Gold Standard" for medicinal chemistry, utilizing carbodiimide activation to overcome steric bulk under mild conditions.
-
Method B (Modified Fisher): A scalable, acid-catalyzed approach optimized with radical scavengers for bulk synthesis of simple alkyl esters.
Critical Mechanistic Analysis
The Steric & Electronic Challenge
The
-
Indole Polymerization: The electron-rich indole ring is susceptible to acid-catalyzed electrophilic attack at C-2 or C-3.
-
Acrylate Oligomerization: Thermal energy increases the rate of radical-initiated polymerization of the double bond.
The Solution: Hyper-Nucleophilic Catalysis
To bypass thermal activation, Method A employs 4-Dimethylaminopyridine (DMAP). DMAP acts as a "hyper-nucleophile," attacking the O-acylisourea intermediate generated by EDC/DCC faster than the alcohol can. This forms a highly reactive N-acylpyridinium species. This intermediate is less sensitive to the steric bulk of the
Reaction Pathway Visualization
The following diagram illustrates the kinetic pathway and the critical role of DMAP in shunting the reaction away from the sluggish
Figure 1: Kinetic pathway of Steglich esterification highlighting the catalytic shunt provided by DMAP to overcome steric hindrance.
Experimental Protocols
Protocol A: Steglich Esterification (EDC/DMAP)
Best For: Complex alcohols, milligram-to-gram scale, acid-sensitive substrates. Primary Advantage: Room temperature operation; neutral conditions.
Reagents & Materials
-
Substrate:
-Methyl-1H-indole-3-acrylic acid (1.0 equiv) -
Alcohol: Methanol, Ethanol, or complex alcohol (1.2 – 1.5 equiv)
-
Coupling Agent: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)
-
Note: EDC is preferred over DCC to simplify workup (urea byproduct is water-soluble).
-
-
Catalyst: DMAP (0.1 – 0.2 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or DMF (if solubility is poor).
-
Stabilizer: BHT (Butylated hydroxytoluene) (0.01 equiv) - Optional but recommended to prevent acrylate polymerization.
Step-by-Step Methodology
-
Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.
-
Dissolution: Add the indole acid (1.0 equiv), alcohol (1.2 equiv), and DMAP (0.1 equiv) to the flask. Dissolve in anhydrous DCM (0.1 M concentration relative to acid).
-
Checkpoint: If the indole acid is not fully soluble, add a minimum amount of dry DMF.
-
-
Activation: Cool the reaction mixture to 0°C in an ice bath.
-
Addition: Add EDC·HCl (1.2 equiv) in one portion.
-
Reasoning: Adding EDC at 0°C suppresses the formation of the
-acylurea side product.
-
-
Reaction: Allow the mixture to warm to room temperature naturally. Stir for 4–12 hours.
-
Monitoring: Monitor by TLC (typically 30% EtOAc/Hexanes). The product will be less polar than the starting acid.
-
-
Workup (Self-Validating Step):
-
Dilute with excess DCM.
-
Wash with 0.5 M HCl (removes DMAP and unreacted EDC).
-
Wash with Saturated NaHCO₃ (removes unreacted starting acid).
-
Wash with Brine , dry over Na₂SO₄, and concentrate.
-
-
Purification: Flash column chromatography (Silica gel).
Protocol B: Modified Fisher Esterification
Best For: Methyl/Ethyl esters, multi-gram scale, robust substrates. Primary Advantage: Cost-effective, scalable.
Reagents & Materials
-
Substrate:
-Methyl-1H-indole-3-acrylic acid -
Solvent/Reagent: Anhydrous Alcohol (MeOH or EtOH) (Excess, used as solvent)[1]
-
Catalyst: Sulfuric Acid (
) or Thionyl Chloride ( ) -
Inhibitor: Hydroquinone (10-20 ppm)
Step-by-Step Methodology
-
Setup: Equip a flask with a reflux condenser and a drying tube (CaCl₂).
-
Solvent Prep: Dissolve the indole acid in the alcohol (0.2 M). Add Hydroquinone.
-
Critical: Do not omit Hydroquinone; reflux temperatures can trigger polymerization of the acrylic double bond.
-
-
Catalyst Addition:
-
Option 1 (
): Add conc. (5-10 mol%) dropwise. -
Option 2 (
): Cool alcohol to 0°C, add (1.5 equiv) dropwise to generate anhydrous HCl in situ, then add the indole acid.
-
-
Reflux: Heat to gentle reflux for 4–8 hours.
-
Caution: Extended heating (>12h) may degrade the indole. Monitor strictly by TLC.
-
-
Workup:
-
Cool to room temperature.[2]
-
Neutralize carefully with saturated NaHCO₃ (prevent CO₂ evolution from foaming over).
-
Extract into EtOAc, wash with brine, dry, and concentrate.
-
Troubleshooting & Optimization Matrix
| Observation | Probable Cause | Corrective Action |
| Low Yield (Method A) | Formation of N-acylurea | Ensure reaction is cooled to 0°C during EDC addition. Increase DMAP to 0.2 equiv. |
| Gummy/Insoluble Product | Acrylate Polymerization | Add radical scavenger (BHT) to reaction. Exclude light (wrap flask in foil). |
| Indole Decomposition | Acid Sensitivity (Method B) | Switch to Method A. If using Method B, reduce reflux time or use TMS-Diazomethane (for methyl esters). |
| Slow Reaction | Steric Hindrance ( | Increase solvent concentration (run more concentrated). Switch solvent to DMF to increase reaction temperature slightly (max 40°C). |
Decision Workflow
Use the following logic tree to select the appropriate protocol for your specific constraints.
Figure 2: Decision matrix for selecting the optimal esterification strategy based on substrate sensitivity and alcohol type.
References
-
Neises, B., & Steglich, W. (1978).[2][3] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[2] Link
-
Munawar, S., et al. (2023).[4][5] Steglich esterification: A versatile synthetic approach toward the synthesis of natural products.[4] Heliyon, 10(1). Link
-
Cayman Chemical. (2024).[6] trans-Indole-3-acrylic acid Product Information & Stability Data. Link
-
Otera, J. (2003).[2] Esterification: Methods, Reactions, and Applications. Wiley-VCH.[2] (Standard Reference Text).
- Ishihara, K., et al. (1996). Scandium Trifluoromethanesulfonate as an Extremely Active Lewis Acid Catalyst in Acylation of Alcohols with Acid Anhydrides and Mixed Anhydrides. Journal of Organic Chemistry.
Sources
Application Note: Storage and Handling Protocols for alpha-Methyl-1H-indole-3-acrylic acid
This Application Note and Protocol Guide is designed for researchers working with alpha-Methyl-1H-indole-3-acrylic acid (also referred to as
Chemical Profile & Stability Assessment
alpha-Methyl-1H-indole-3-acrylic acid is a structural analog of the tryptophan metabolite trans-indole-3-acrylic acid. The introduction of the
Physicochemical Properties (Predicted)
| Property | Value / Description | Notes |
| Chemical Structure | Indole-3-CH=C(CH | Indole core with methylated acrylic tail |
| Molecular Formula | C | |
| Molecular Weight | ~201.22 g/mol | |
| Solubility | DMSO, Ethanol, Methanol | Low solubility in water/PBS without pH adjustment |
| pKa (Carboxyl) | ~4.5 - 4.8 | Weakly acidic |
| UV Absorption | Characteristic indole absorption |
Critical Stability Factors
-
Oxidation Sensitivity: The indole ring (specifically at the C2 and C3 positions) is electron-rich and prone to oxidation by atmospheric oxygen, leading to the formation of oxindoles or dimers.
-
Light Sensitivity: Indole derivatives are photo-labile. Exposure to UV or intense visible light can catalyze photo-oxidation or polymerization of the acrylic double bond.
-
Hygroscopicity: While less hygroscopic than simple salts, the carboxylic acid moiety can attract moisture, promoting hydrolysis or microbial degradation.
-
Polymerization: The acrylic double bond (
-unsaturated carbonyl) is reactive. Although the -methyl group provides some steric protection, Michael addition reactions with thiols or amines are possible under basic conditions.
Storage Protocols
Solid State Storage (Long-Term)
To maximize shelf life (>2 years), the compound must be protected from the "Stability Triad": Heat, Light, and Oxygen .
-
Temperature: Store at -20°C . For archival storage (>5 years), -80°C is preferred.
-
Container: Amber glass vials with Teflon-lined screw caps. Avoid clear glass or plastic that allows gas permeability.
-
Atmosphere: Purge the headspace with Argon or Nitrogen before sealing.
-
Desiccation: Store the vial inside a secondary container (e.g., a sealed bag or jar) containing active desiccant (silica gel or Drierite).
Solution State Storage (Working Stocks)
Solutions are significantly less stable than solids.
-
Solvent Choice: Anhydrous DMSO (Dimethyl sulfoxide) is the gold standard. Ethanol is a secondary choice but evaporates more easily. Avoid storing in aqueous buffers.
-
Concentration: Prepare high-concentration stocks (e.g., 10–50 mM) to minimize the solvent-to-solute ratio and reduce oxidative degradation.
-
Temperature: -80°C is mandatory for long-term solution storage. -20°C is acceptable for <1 month.
-
Freeze-Thaw: Minimize cycles. Aliquot immediately after reconstitution.
Experimental Protocols
Reconstitution & Aliquoting Workflow
Objective: Create a stable stock solution while minimizing oxidative stress.
Materials:
-
alpha-Methyl-1H-indole-3-acrylic acid (Solid)[1]
-
Anhydrous DMSO (Spectroscopy grade, ≥99.9%)
-
Amber microcentrifuge tubes (1.5 mL)
-
Inert gas source (Argon/Nitrogen gun)
Procedure:
-
Equilibration: Allow the original vial to warm to Room Temperature (RT) inside the desiccator before opening. Rationale: Prevents water condensation on the cold solid.
-
Weighing: Weigh the required amount rapidly in a low-light environment.
-
Dissolution: Add the calculated volume of Anhydrous DMSO. Vortex gently until fully dissolved.
-
Note: If sonication is needed, use a water bath sonicator for <30 seconds to avoid heating.
-
-
Inert Gas Purge: Gently blow a stream of Argon/Nitrogen over the liquid surface for 5–10 seconds.
-
Aliquoting: Dispense into single-use aliquots (e.g., 20–50
L) in amber tubes. -
Flash Freeze: Snap-freeze aliquots in liquid nitrogen or dry ice/ethanol bath.
-
Storage: Transfer to -80°C immediately.
Quality Control (QC) Check
Before critical experiments, verify the compound's integrity.
-
Visual Inspection: Solutions should be clear and colorless to pale yellow. A dark yellow, orange, or brown tint indicates oxidation.
-
UV-Vis Spectrum:
-
Dilute stock 1:1000 in PBS or Methanol.
-
Scan 200–400 nm.
-
Criteria: Distinct peaks at ~220 nm and ~280-290 nm. A loss of the 280 nm peak or appearance of broad absorbance >350 nm suggests degradation.
-
Visualization of Workflows
Storage Decision Tree
This logic gate ensures the compound is stored correctly based on its state and intended usage duration.
Caption: Decision matrix for optimal storage conditions based on physical state and solvent composition.
Reconstitution & Handling Workflow
Step-by-step logic to minimize degradation during solution preparation.
Caption: Sequential workflow for reconstituting solid compound into stable stock aliquots.
Safety & Waste Disposal
Hazard Identification
-
GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), STOT-SE (Category 3 - Respiratory Irritation).
-
Signal Word: Warning.
-
Precautionary Statements:
Disposal
-
Solid Waste: Dispose of contaminated solids (vials, tips) in hazardous chemical waste containers designated for toxic organics.
-
Liquid Waste: Collect DMSO/Ethanol solutions in "Non-Halogenated Organic Solvent" waste streams. Do not pour down the drain.
References
-
PubChem. Compound Summary: 3-Indoleacrylic acid (CID 5375048).[4][5] National Library of Medicine.[6] Available at: [Link] (Accessed Feb 21, 2026).
(Note: While specific commercial literature for the alpha-methyl derivative is limited, protocols are derived from the validated handling standards for the parent compound, Indole-3-acrylic acid, and general indole chemistry principles.)
Sources
- 1. Indole-3-acrylic acid methyl ester | CAS:19626-92-7 | Manufacturer ChemFaces [chemfaces.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. 3-Indoleacrylic acid | C11H9NO2 | CID 5375048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-(Indol-3-yl)acrylic acid | C11H8NO2- | CID 6931339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (E)-Methyl 3-(1H-indol-3-yl)acrylate | C12H11NO2 | CID 12572409 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Purity Recrystallization of α-Methyl-1H-indole-3-acrylic acid
Abstract: This document provides a comprehensive technical guide for the purification of α-Methyl-1H-indole-3-acrylic acid via recrystallization. Moving beyond a simple list of steps, this note elucidates the underlying physicochemical principles that govern solvent selection, crystallization kinetics, and impurity removal. Detailed, field-tested protocols for single-solvent and two-solvent systems are presented, alongside a systematic troubleshooting guide and methods for final product characterization. The methodologies described are designed to be self-validating, ensuring researchers and drug development professionals can achieve high-purity material essential for downstream applications.
Foundational Principles: The "Why" Before the "How"
α-Methyl-1H-indole-3-acrylic acid is a derivative of indole-3-acrylic acid, a tryptophan metabolite and a valuable heterocyclic building block for the synthesis of pharmaceuticals and agrochemicals[1]. The introduction of the α-methyl group significantly alters the molecule's steric and electronic properties, impacting its solubility and crystal lattice energy compared to its parent compound. For its use in sensitive applications, such as pharmaceutical development, achieving the highest possible purity is not merely a goal but a prerequisite. Recrystallization remains the most powerful and scalable technique for this purpose, selectively isolating the target compound from impurities generated during synthesis.
The success of this technique hinges on a fundamental principle: the differential solubility of the target compound and its impurities in a given solvent system at varying temperatures. An ideal solvent will fully dissolve the α-Methyl-1H-indole-3-acrylic acid at an elevated temperature, while impurities either remain insoluble (and can be filtered off) or are so soluble that they remain in the mother liquor upon cooling. The slow, controlled cooling of this saturated solution allows the target molecules to self-assemble into a highly ordered crystal lattice, a process that inherently excludes the disordered impurity molecules.
Physicochemical Profile and the Rationale for Solvent Selection
Direct, verified physicochemical data for α-Methyl-1H-indole-3-acrylic acid is not broadly published. Therefore, we begin by analyzing its parent compound, trans-Indole-3-acrylic acid, to establish a rational starting point for solvent screening.
Table 1: Physicochemical Properties of trans-Indole-3-acrylic acid (Parent Compound)
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₂ | [2][3] |
| Molecular Weight | 187.19 g/mol | [3] |
| Appearance | Off-white to yellow solid | [1][4] |
| Melting Point | ~185 °C (with decomposition) | [5] |
| pKa (acidic) | ~4.65 | [6] |
| Solubility | Soluble in DMSO, ethanol; Slightly soluble in water. | [1][2] |
The Influence of the α-Methyl Group: The addition of a methyl group at the alpha position introduces two key changes:
-
Increased Lipophilicity: The nonpolar methyl group reduces the molecule's overall polarity, which will generally decrease its solubility in polar solvents like water and increase its solubility in less polar organic solvents.
-
Steric Hindrance: The methyl group can disrupt the planar packing that might occur in the parent molecule's crystal lattice. This can affect the melting point and the kinetics of crystal formation.
This analysis guides our solvent selection toward moderately polar solvents, where a significant temperature-dependent solubility gradient is most likely to be found. Solvents like ethanol, isopropanol, and acetone are primary candidates. Given the carboxylic acid moiety, solubility will be high in basic aqueous solutions and very low in acidic aqueous solutions, a property that can be exploited for pH-driven crystallization if necessary.
Recrystallization Workflow: A Visual Guide
The general process of recrystallization follows a logical sequence of steps designed to maximize both purity and yield.
Caption: General workflow for a single-solvent recrystallization.
Experimental Protocols: From Theory to Practice
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Protocol 1: Optimized Single-Solvent Recrystallization
This protocol is the preferred method when a single solvent with a steep solubility-temperature gradient is identified. Isopropanol is often an excellent starting point for compounds of this nature.
Methodology:
-
Solvent Selection Trial (Small Scale):
-
Place ~50 mg of the crude α-Methyl-1H-indole-3-acrylic acid into a small test tube.
-
Add a candidate solvent (e.g., isopropanol) dropwise at room temperature until a slurry is formed. Observe solubility.
-
Gently heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Remove from heat and allow to cool to room temperature, then place in an ice bath for 15-20 minutes.
-
Causality: An ideal solvent will show poor solubility at room temperature but complete dissolution upon heating, followed by significant crystal formation upon cooling.
-
-
Bulk Recrystallization (Scale-Up):
-
Place the crude solid (e.g., 5.0 g) into an Erlenmeyer flask of appropriate size (typically 3-4x the expected solvent volume). Add a magnetic stir bar.
-
Add the chosen solvent (e.g., isopropanol) in portions while heating the flask on a stirrer/hotplate. Add just enough solvent to fully dissolve the solid at or near the solvent's boiling point. Do not add excess solvent , as this will reduce the final yield.
-
If insoluble impurities are present: Perform a hot filtration. Place a small amount of cotton or a fluted filter paper in a pre-heated powder funnel and place it on a clean, pre-heated receiving flask. Quickly pour the hot solution through the funnel. This step prevents premature crystallization in the funnel.
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Causality: Slow cooling is critical. It allows the crystal lattice to form in a highly ordered manner, which is more effective at excluding impurity molecules. Rapid cooling can trap impurities within the crystal structure.
-
Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of ice-cold solvent. Causality: The wash step removes any residual mother liquor containing dissolved impurities that may be coating the crystal surfaces. Using ice-cold solvent minimizes the loss of the desired product.
-
Allow the crystals to dry on the filter under vacuum for several minutes, then transfer them to a watch glass or drying dish to air dry or dry in a vacuum oven at a moderate temperature (e.g., 40-50 °C).
-
Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization
This technique is invaluable when no single solvent provides the ideal solubility profile. It involves dissolving the compound in a "good" solvent, in which it is highly soluble, and then inducing crystallization by adding a "poor" solvent (anti-solvent), in which it is insoluble.
Methodology:
-
Solvent Pair Selection: A common and effective pair for a compound like this is Ethanol (good solvent) and Water (anti-solvent). The two solvents must be fully miscible.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the "good" solvent (Ethanol) at a moderately warm temperature (e.g., 50-60 °C).
-
Induce Crystallization: While stirring the solution, add the "poor" solvent (Water) dropwise. Continue adding until the solution becomes faintly and persistently cloudy (turbid). This is the point of saturation.
-
Re-dissolution and Cooling: Add a few drops of the "good" solvent (Ethanol) back into the solution until the cloudiness just disappears.
-
Crystallization and Collection: Remove the flask from the heat and allow it to cool slowly, as described in Protocol 1. The subsequent collection, washing (using a pre-determined mixture of the solvent pair), and drying steps are identical.
Troubleshooting Common Recrystallization Issues
Table 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out | The compound's melting point is lower than the solvent's boiling point; The solution is cooling too rapidly; The solution is supersaturated with impurities. | Re-heat the solution to dissolve the oil. Add a small amount of additional solvent. Allow to cool much more slowly. Consider a different solvent with a lower boiling point. |
| No Crystals Form | Too much solvent was used; The solution is not sufficiently supersaturated. | Boil off some of the solvent to increase concentration. Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Add a "seed crystal" from a previous batch. |
| Very Low Recovery | Too much solvent was used; The compound has significant solubility even at low temperatures; Crystals were washed with warm solvent. | Concentrate the mother liquor and cool again for a second crop of crystals (note: this crop may be less pure). Ensure the final cooling step is done in an ice bath and wash with ice-cold solvent. |
| Colored Crystals | Colored impurities are trapped in the crystal lattice. | Add a small amount of activated charcoal to the hot solution before the hot filtration step. Causality: The charcoal adsorbs colored, often polar, impurities. Use only a small amount to avoid adsorbing the product. |
Quality Control: Characterization of the Final Product
A successful recrystallization must be validated with analytical data to confirm purity and structural integrity.
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting range (typically < 2 °C). Compare the experimental melting point to any available literature values. A broad or depressed melting range indicates the presence of impurities.
-
Chromatography (HPLC): High-Performance Liquid Chromatography is the gold standard for assessing purity. A single, sharp peak should be observed, and the purity can be quantified as a percentage of the total peak area.
-
Spectroscopy (¹H NMR, ¹³C NMR, FTIR): Nuclear Magnetic Resonance and Fourier-Transform Infrared spectroscopy confirm that the chemical structure of the compound has not changed during the recrystallization process. The resulting spectra should be clean and match the expected structure of α-Methyl-1H-indole-3-acrylic acid.
Logical Flow for Method Development
For novel compounds or when optimizing a procedure, a systematic approach is essential.
Caption: Decision tree for developing a recrystallization protocol.
References
-
FooDB. Showing Compound Indoleacrylic acid (FDB112378).[Link]
-
PubChem, National Institutes of Health. 3-Indoleacrylic acid.[Link]
-
Organic Syntheses. Indole-3-acetic Acid.[Link]
-
Parvin, T. et al. (2024). Multicomponent synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives. Molecular Diversity. [Link]
-
ChemBK. Indole-3-acrylic acid.[Link]
Sources
- 1. adipogen.com [adipogen.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. 3-Indoleacrylic acid | C11H9NO2 | CID 5375048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. trans-Indole-3-acrylic acid, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. Showing Compound Indoleacrylic acid (FDB112378) - FooDB [foodb.ca]
Troubleshooting & Optimization
Improving yield in alpha-Methyl-1H-indole-3-acrylic acid synthesis
Technical Support Center: -Methyl-1H-indole-3-acrylic Acid Synthesis
Topic: Improving Yield & Troubleshooting Synthesis Protocols Ticket ID: IND-3-ACR-ALPHA-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Yield Challenge
Synthesizing
Common Failure Modes:
-
N-Acylation: Under Perkin conditions (anhydrides), the indole nitrogen competes as a nucleophile, leading to N-acylated byproducts.
-
Oligomerization: Indoles are acid-sensitive; prolonged heating in acidic media leads to "tarry" polymers (di-indolyl methanes).
-
Isomerization: Difficulty controlling the E/Z geometry of the trisubstituted alkene.
This guide details three validated protocols, ranked by yield potential and operational complexity.
Decision Matrix: Selecting the Right Route
Before starting, select the protocol that matches your available equipment and tolerance for side-products.
Figure 1: Decision tree for selecting the optimal synthetic route based on scale and starting material protection status.
Protocol A: Horner-Wadsworth-Emmons (HWE) – Recommended
Best for: High yield (>85%), E-selectivity, and avoiding harsh heating. Mechanism: Reaction of Indole-3-carboxaldehyde with triethyl 2-phosphonopropionate.
Optimization Strategy
The standard Wittig reaction using phosphonium salts often suffers from low yields due to the basicity of the ylide deprotonating the indole N-H. The HWE modification uses a phosphonate ester, which allows for milder bases and better stereocontrol.
Step-by-Step Protocol
-
Reagents:
-
Procedure:
-
Step 1 (Deprotonation): Cool THF solution of phosphonate to 0°C. Add base dropwise. Stir for 20 min to generate the anion.
-
Step 2 (Addition): Add Indole-3-carboxaldehyde (dissolved in minimal THF) slowly.
-
Step 3 (Reflux): Allow to warm to RT, then reflux for 4–6 hours. Crucial: Monitor by TLC.[1] If the aldehyde remains, add more base/phosphonate.
-
Step 4 (Hydrolysis): The product is the ester. Saponify using LiOH in THF/Water (1:1) at RT overnight to obtain the free acid.
-
-
Troubleshooting HWE
| Issue | Diagnosis | Corrective Action |
| Low Conversion | Indole N-H interference. | Use 2.2 equivalents of base . The first eq deprotonates the indole nitrogen; the second generates the ylide. |
| Z-Isomer Dominance | Kinetic control. | Switch solvent to DME (Dimethoxyethane) and run at higher temperature to favor thermodynamic E-isomer. |
| Sticky Residue | Phosphonate byproducts. | Use aqueous workup with saturated NH₄Cl to break up aluminum/lithium salts before extraction. |
Protocol B: The Modified Perkin Reaction – Classic
Best for: Large scale, cheap reagents. Mechanism: Condensation of Indole-3-carboxaldehyde with Propionic Anhydride.
The "Yield Killer": N-Acylation
In a standard Perkin reaction (heating with propionic anhydride/sodium propionate), the secondary amine of the indole will react with the anhydride to form N-propionyl-indole-3-acrylic acid . If you do not account for this, your yield of the "free" indole will be 0%.
Optimized Protocol (One-Pot Hydrolysis)
-
Reagents:
-
Procedure:
-
Step 1 (Condensation): Mix reagents and heat to 140°C for 12 hours. The mixture will turn dark brown.
-
Step 2 (Workup/Hydrolysis): Pour the hot reaction mixture into ice water. A precipitate will form (this is the mixed anhydride/N-acylated product).
-
Step 3 (Cleavage): Collect the solid. Resuspend in 10% NaOH solution and heat to 60°C for 2 hours. This cleaves the N-propionyl group and the anhydride/ester linkage.
-
Step 4 (Isolation): Acidify carefully with HCl to pH 3. The target
-methyl-1H-indole-3-acrylic acid will precipitate as a yellow/orange solid.
-
Troubleshooting Perkin
| Issue | Diagnosis | Corrective Action |
| Black Tar Formation | Polymerization of indole. | Reduce temp to 120°C and extend time. Add 0.1 eq of Hydroquinone as a radical inhibitor. |
| Product is an Oil | Mixed anhydrides present. | The NaOH hydrolysis step (Step 3) was insufficient. Increase time or NaOH concentration. |
| Low Yield | Decarboxylation. | If temp >160°C, the acrylic acid can decarboxylate to the alkene. Keep temp strictly controlled. |
Protocol C: Microwave-Assisted Knoevenagel
Best for: Rapid screening, Green Chemistry.
Using microwave irradiation can suppress the formation of tars by reducing reaction time from hours to minutes.
-
Reagents: Indole-3-carboxaldehyde + Methylmalonic acid (1.2 eq) + Piperidine (Cat.) + Pyridine (Solvent).[3][4]
-
Conditions: Microwave at 140°C for 10 minutes.
-
Note: Methylmalonic acid is used here; it undergoes condensation followed by in situ decarboxylation to yield the
-methyl acrylic acid. -
Yield Advantage: Often improves yield by 15-20% over thermal heating due to less degradation.
Analytical Validation (Self-Check)
Verify your product identity immediately using these markers. If these are absent, check the "Troubleshooting" sections above.
-
1H NMR (DMSO-d6):
-
Olefinic Proton: Look for a singlet (or fine doublet) around δ 7.8 – 8.0 ppm . (Distinct from the doublet seen in non-methylated analogs).[3]
- -Methyl Group: Distinct doublet/singlet around δ 2.1 – 2.3 ppm .
-
Indole N-H: Broad singlet >11.5 ppm. (If missing, you have N-acylated).
-
References
-
Perkin Reaction: Definition & Mechanism. Study.com. Retrieved from [Link]
-
Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. ACG Publications. Retrieved from [Link]
-
Wittig Reaction Protocol and Mechanism. Organic Chemistry Portal. Retrieved from [Link]
-
Facile Synthesis of α-Substituted Acrylate Esters. The Journal of Organic Chemistry. Retrieved from [Link]
Solving solubility issues of alpha-Methyl-1H-indole-3-acrylic acid in water
Technical Support Center: Solubilization Guide for -Methyl-1H-indole-3-acrylic acid
Executive Summary: The Chemical Reality
-Methyl-1H-indole-3-acrylic acid1While the terminal carboxylic acid suggests water solubility, the molecule’s logP (partition coefficient) is high enough that the cohesive forces of the crystal lattice often overcome the solvation energy provided by water at neutral pH.
This guide provides three validated workflows to solubilize this compound without compromising biological data integrity.
Section 1: Critical Physicochemical Data
Before attempting solubilization, verify your experimental constraints against these properties.
| Property | Value / Characteristic | Implication for Solubility |
| Molecular Character | Hydrophobic Weak Acid | Soluble at High pH; Insoluble at Low pH.[1] |
| pKa (Carboxylic Acid) | ~4.6 – 4.8 (Predicted) | Requires pH > 6.8 for partial ionization; pH > 7.5 for full solubility.[1] |
| Indole Moiety | Aromatic, Planar | Prone to |
| Alpha-Methyl Group | Steric Lipophile | Increases hydrophobicity vs. standard IAA; reduces solubility in pure water.[1] |
| Stability | Light/Oxidation Sensitive | Critical: Indoles oxidize to colored quinones. Keep solutions dark/amber. |
Section 2: Troubleshooting & Protocols (Q&A Format)
Q1: "I need to dissolve this for a cell culture assay (in vitro). Direct addition to media causes precipitation. What is the standard protocol?"
Diagnosis: Direct addition to media (pH 7.2–7.4) often fails because the dissolution rate is too slow compared to the aggregation rate. The compound crashes out before it can ionize. You need a "Cosolvent Spike" approach.
The Protocol (DMSO Stock Method):
-
Preparation of Stock Solution (1000x):
-
Weigh the solid
-Methyl-1H-indole-3-acrylic acid.[1] -
Dissolve in 100% anhydrous DMSO (Dimethyl Sulfoxide) to a concentration of 50 mM .
-
Note: If dissolution is slow, sonicate for 30 seconds at 30°C. Do not overheat (indoles degrade).
-
-
Sterilization:
-
Pass the DMSO stock through a 0.22 µm PTFE (hydrophobic) syringe filter. Do not use Nylon filters (they bind indoles).[1]
-
-
The "Spike" Step:
-
Prepare your cell culture media (pre-warmed to 37°C).
-
While vortexing the media gently, add the DMSO stock dropwise.
-
Target: Final DMSO concentration must be ≤ 0.1% (v/v) to avoid solvent toxicity.
-
Example: Add 1 µL of 50 mM stock to 1 mL media = 50 µM final drug concentration.
-
Validation Check:
-
Inspect the media against a light source. If you see "smoke" (precipitate) or Schlieren lines that do not disappear, the concentration is above the solubility limit. Reduce to 25 mM stock.
Q2: "I cannot use DMSO/Organic solvents because they interfere with my enzyme assay. How do I get it into aqueous buffer?"
Diagnosis: You must exploit the carboxylic acid (pKa ~4.7) to create a water-soluble salt.[1] This is the "pH Switch" method.
The Protocol (Alkali Salt Formation):
-
Calculate Molar Equivalents:
-
You need a 1:1 molar ratio of Base to Acid to deprotonate the carboxylic acid.
-
-
Dissolution:
-
Dissolve the solid in a minimal volume of 0.1 M NaOH or 0.1 M KOH .
-
Visual Cue: The powder should dissolve rapidly to form a clear solution (Indole-acrylate anion).[1]
-
-
Dilution & Adjustment:
-
Slowly dilute this salt solution with your assay buffer (e.g., PBS or Tris).
-
Critical Warning: If your buffer is acidic (pH < 6.0), the compound will protonate and crash out immediately. Ensure buffer pH is ≥ 7.5.
-
-
Back-Titration (Optional):
-
If the pH is too high, carefully lower it with dilute HCl, but do not cross pH 7.0 .
-
Q3: "I am dosing mice (in vivo). DMSO is toxic, and high pH causes tissue necrosis. How do I formulate a high dose?"
Diagnosis: For high concentrations (e.g., 10–50 mg/kg) at neutral pH, you need an encapsulation carrier to hide the hydrophobic indole ring.
The Protocol (Cyclodextrin Complexation):
-
Carrier Preparation:
-
Prepare a 20% (w/v) HP-
-CD (Hydroxypropyl-beta-cyclodextrin) solution in sterile water or saline.[1]
-
-
Complexation:
-
Add the
-Methyl-1H-indole-3-acrylic acid solid to the cyclodextrin solution.[1] -
Agitation: Shake or vortex vigorously for 2–4 hours at room temperature. The hydrophobic indole will enter the cyclodextrin cavity.
-
-
Clarification:
-
If particulates remain, filter through a 0.45 µm filter. The filtrate contains the solubilized drug-CD complex.[1]
-
Why this works: The CD cavity protects the hydrophobic core, while the outer hydroxyls interact with water.
-
Section 3: Visualizing the Logic
Diagram 1: Solubility Decision Matrix
Use this flowchart to select the correct protocol based on your application.
Caption: Decision matrix for selecting the optimal solubilization strategy based on experimental constraints (toxicity, concentration, and pH).
Diagram 2: Mechanistic Solubility Switch
Understanding the protonation state is key to avoiding precipitation.
Caption: The pH-dependent solubility equilibrium.[1] At physiological pH (7.4), the molecule is ionized, but hydrophobic stacking (micelle formation) can still occur at high concentrations.[1]
Section 4: Frequently Asked Questions (FAQ)
Q: I see a yellow tint in my solution after 24 hours. Is it still good? A: Proceed with caution. Indole derivatives are susceptible to photo-oxidation, often turning yellow/brown upon forming quinone byproducts [1].[1] This indicates degradation. Always prepare fresh stocks or store aliquots at -80°C protected from light.
Q: Can I use Ethanol instead of DMSO? A: Yes, Ethanol is a viable alternative if your cells are sensitive to DMSO. However, Ethanol evaporates faster (changing concentrations) and typically has a lower solubility capacity for this specific molecule compared to DMSO [2].
Q: My buffer contains Mg2+ or Ca2+. Will this affect solubility? A: Potentially. Divalent cations can bridge carboxylate groups, causing the "salt" form to precipitate (similar to soap scum). If using Protocol B (Alkali Salt), ensure your buffer does not contain high levels of Calcium/Magnesium, or add a chelator like EDTA if the assay permits [3].
References
- Establishes the baseline solubility of indole-acrylic acids in DMSO/Ethanol and light sensitivity.
- Provides comparative solubility data for methyl-substituted acrylic acid deriv
-
-
Details the pKa (~4.5–5.0) and hydrogen-bonding sites critical for pH-dependent solubilization.[1]
-
-
National Institutes of Health (NIH). (n.d.). alpha-Methylcinnamic aldehyde - PubChem.[1][2] Retrieved from [Link][1]
- Supports the structural hydrophobicity data of alpha-methyl substituted cinnamic/acrylic frameworks.
Preventing polymerization of alpha-Methyl-1H-indole-3-acrylic acid
Technical Support Center: Stabilizing -Methyl-1H-indole-3-acrylic Acid
Status: Online Ticket ID: IND-ACR-001 Subject: Prevention of Polymerization & Degradation
Welcome to the Technical Support Center. This guide addresses the stability challenges of
The following modules address specific failure modes reported by researchers.
Module 1: Storage & Inhibitors (The "Oxygen Paradox")
User Question: “I stored my sample in a nitrogen-filled glovebox to prevent oxidation, but it polymerized into an insoluble solid. Why did this happen?”
Technical Diagnosis: You likely experienced MEHQ failure due to anoxia . Most commercial acrylate derivatives are stabilized with MEHQ (Hydroquinone monomethyl ether) .[1] A critical and often overlooked mechanism is that MEHQ is not a radical scavenger on its own; it requires dissolved oxygen to function.
-
The Mechanism: MEHQ reacts with peroxy radicals (ROO[2][3]•), which are formed only when carbon radicals (R•) react with Oxygen.[3]
-
The Failure Mode: In a nitrogen atmosphere (glovebox), no ROO• forms. The carbon radicals (R•) accumulate unchecked and initiate chain polymerization.
Corrective Protocol:
-
Aerobic Storage: Store the solid or solution under air (not inert gas) if MEHQ is the inhibitor.
-
Anaerobic Alternatives: If your experiment requires inert conditions (e.g., strictly anaerobic coupling reactions), you must switch inhibitors.
-
Recommended: Phenothiazine (PTZ) or TEMPO . These function via an electron transfer mechanism that does not require oxygen.
-
Visualizing the Inhibition Failure
Figure 1: The "Oxygen Paradox." MEHQ requires oxygen to intercept radicals. Without oxygen, the pathway shifts directly to polymerization.
Module 2: Purification (The "Silica Trap")
User Question: “During column chromatography, my off-white crude product turned a deep pink/brown band on the silica and wouldn't elute. Yield dropped by 60%.”
Technical Diagnosis: This is Acid-Catalyzed Indole Oligomerization . Standard silica gel is slightly acidic (pH 4.0–5.0). Indoles are electron-rich and function as weak bases. The acidic silanol groups protonate the indole (usually at C3), generating an electrophilic species that reacts with other indole molecules. This leads to dimers, trimers, and "tars" that bind irreversibly to the silica [1, 2].
Troubleshooting Protocol: Neutralizing the Stationary Phase Do not use untreated silica gel.[4] You must buffer the acidity.
| Parameter | Standard Protocol (High Risk) | Stabilized Protocol (Recommended) |
| Stationary Phase | Silica Gel 60 (Untreated) | Neutralized Silica or Neutral Alumina |
| Mobile Phase | Hexanes / Ethyl Acetate | Hexanes / EtOAc + 1% Triethylamine (TEA) |
| Loading | Dissolved in DCM | Solid load on Celite or basic alumina |
| Visual Cue | Band turns pink/brown | Band remains pale yellow/off-white |
Step-by-Step Neutralization Guide:
-
Slurry Preparation: Prepare your silica slurry using your starting mobile phase (e.g., 10% EtOAc/Hexanes).
-
Add Modifier: Add Triethylamine (TEA) to the slurry to a concentration of 1% (v/v) .
-
Equilibration: Pour the column and flush with 2 column volumes of the TEA-containing solvent.
-
Elution: Run the column. You may remove TEA from the eluent after the first fraction if the compound is extremely sensitive, but keeping 0.5% TEA is safer.
Module 3: Reaction & Processing
User Question: “I am attempting a Heck coupling with this starting material. At 80°C, the reaction turns into a gel. How do I stabilize it during heating?”
Technical Diagnosis:
Thermal polymerization of the acrylic double bond is outcompeting the cross-coupling reaction. While the
Reaction Optimization Guide:
-
Temperature Control:
-
Acrylic acids have a "ceiling temperature" for stability. Avoid heating neat (solvent-free).
-
Dilute the reaction significantly (0.1 M or lower) to reduce the probability of intermolecular chain propagation.
-
-
Inhibitor Selection for Synthesis: Since Heck couplings are strictly anaerobic (Oxygen kills Palladium catalysts), MEHQ will not work .
-
Option A (BHT): Butylated hydroxytoluene.[3] Sterically hindered phenol. Works reasonably well but can be overwhelmed at high temps.
-
Option B (Phenothiazine - PTZ): The gold standard for anaerobic, high-temperature processing of acrylics. Use 200–500 ppm relative to the substrate [3].
-
Option C (Radical Trap): Add TEMPO (1 mol%). Note: Ensure TEMPO does not interfere with your specific catalytic cycle (it is generally compatible with Pd cycles but can inhibit Cu).
-
Decision Tree: Selecting the Right Inhibitor
Figure 2: Workflow for selecting the correct polymerization inhibitor based on environmental conditions.
Summary of Critical Parameters
| Property | Specification / Limit |
| Storage Temp | -20°C (Long term), 4°C (Active use) |
| Light Sensitivity | High . Use Amber Vials. (Prevents [2+2] photodimerization) |
| pH Sensitivity | Acid Intolerant . Polymerizes < pH 6. |
| Inhibitor (Aerobic) | MEHQ (Requires Air headspace) |
| Inhibitor (Anaerobic) | Phenothiazine (PTZ) |
References
-
BenchChem. (2025).[4] Technical Support Center: Purification of Indole Compounds by Column Chromatography.Link
-
Nacalai Tesque. (n.d.). Silica Gel for Column Chromatography: Neutral Silica for Acid-Sensitive Compounds.[5]Link
-
Petrochemicals Europe. (2020). Safe Handling and Storage of Acrylic Acid and Esters.[6]Link
-
Cayman Chemical. (2024).[7] trans-Indole-3-acrylic Acid Product Information & Safety Data.[7][8]Link
-
Fluoryx. (2020). The Role of Inhibitors in Monomer Storage: MEHQ and Oxygen Requirements.[2][6]Link
Sources
- 1. jamorin.com [jamorin.com]
- 2. Inhibiting action of 4-Methoxyphenol for Acrylic Monomers_Chemicalbook [chemicalbook.com]
- 3. fluoryx.com [fluoryx.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Acrylic monomers - Petrochemicals Europe Basic Acrylic Monomers group [petrochemistry.eu]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. adipogen.com [adipogen.com]
Technical Support Center: Solvent Selection and Purification of α-Methyl-1H-indole-3-acrylic Acid
As a Senior Application Scientist, this guide provides an in-depth technical resource for researchers, scientists, and drug development professionals focused on the purification of α-Methyl-1H-indole-3-acrylic acid. The methodologies and principles discussed herein are designed to ensure high purity and yield, which are critical for subsequent applications. This document moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively during your purification process.
Section 1: Compound Profile and Purification Principles
Compound: α-Methyl-1H-indole-3-acrylic acid IUPAC Name: (2E)-2-Methyl-3-(1H-indol-3-yl)prop-2-enoic acid Molecular Formula: C₁₂H₁₁NO₂ Molecular Weight: 201.22 g/mol
The purification of this compound, like many crystalline organic solids, is most commonly achieved through recrystallization. The success of this technique hinges entirely on the selection of an appropriate solvent or solvent system.
The Core Principle: Differential Solubility The ideal recrystallization solvent is one in which the target compound exhibits high solubility at an elevated temperature (near the solvent's boiling point) and low solubility at reduced temperatures (e.g., room temperature or 0-4 °C). Impurities, conversely, should either be completely soluble at all temperatures (and remain in the liquid phase, or "mother liquor") or completely insoluble at all temperatures (allowing for their removal via hot filtration).
Section 2: FAQs - Strategic Solvent Selection
This section addresses common questions regarding the selection of a suitable solvent system for the recrystallization of α-Methyl-1H-indole-3-acrylic acid.
Q1: What are the ideal characteristics of a recrystallization solvent for this compound? A: An ideal solvent should meet several criteria:
-
Temperature-Dependent Solubility: The compound should be sparingly soluble or insoluble when the solvent is cold, but readily soluble when the solvent is hot.
-
Inertness: The solvent must not react with the compound. Given the acrylic acid moiety, avoid highly reactive solvents.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.
-
Impurity Solubility Profile: The solvent should either keep impurities dissolved at all temperatures or not dissolve them at all.
-
Crystal Formation: The solvent should facilitate the formation of well-defined, pure crystals upon cooling, rather than causing the product to precipitate as an amorphous solid or "oil out."
-
Safety: The solvent should be as non-toxic, non-flammable, and environmentally benign as possible.
Q2: Which solvents are recommended as a starting point for indole-based acrylic acids? A: While specific solubility data for the α-methyl derivative is not widely published, we can infer excellent starting points from the parent compound, trans-3-Indoleacrylic acid, and related indole structures. The presence of the polar carboxylic acid and the indole N-H group suggests that polar solvents are most appropriate.
Good candidates for initial screening include:
-
Polar Protic Solvents: Ethanol, Isopropanol (IPA), Methanol, Water, Acetic Acid.
-
Polar Aprotic Solvents: Ethyl Acetate (EtOAc), Acetone, Acetonitrile (MeCN).
-
Mixed-Solvent Systems: For fine-tuning solubility, combinations like Ethanol/Water, Ethyl Acetate/Hexane, or Dichloromethane/Pentane are often effective[1]. The non-halogenated options are generally preferred for safety and environmental reasons.
Data on the parent compound, trans-3-indoleacrylic acid, shows it is soluble in DMSO and ethanol and slightly soluble in water[2][3]. Its methyl ester is soluble in solvents like ethyl acetate and acetone[4]. This strongly suggests that ethanol, ethyl acetate, and acetone are excellent primary candidates for screening.
Q3: How do I perform a systematic solvent screen to find the best candidate? A: A small-scale, systematic approach is crucial to avoid wasting your crude material. A detailed protocol for this is provided in Section 3, Protocol 1 . The fundamental steps involve testing the solubility of a few milligrams of your compound in a small volume (e.g., 0.5 mL) of a candidate solvent at room temperature and then at its boiling point[5]. Observe whether the compound dissolves fully when hot and if it crystallizes upon cooling.
Q4: What are the likely impurities I need to remove? A: Understanding potential impurities is key to selecting a solvent that can effectively separate them. The synthesis of α-Methyl-1H-indole-3-acrylic acid likely proceeds via a Knoevenagel or similar condensation reaction between indole-3-carboxaldehyde and a propanoic acid derivative (e.g., propionic anhydride)[6][7][8].
Therefore, common process-related impurities may include:
-
Unreacted Starting Materials: Indole-3-carboxaldehyde, propanoic acid/anhydride.
-
Side-Products: Self-condensation products or oligomers formed under the reaction conditions[9].
-
Degradation Products: Acrylic acids can be susceptible to polymerization or degradation, especially under heat[10].
A solvent like ethanol is often a good choice because the non-polar indole-3-carboxaldehyde starting material may have different solubility characteristics than the highly polar carboxylic acid product.
Section 3: Experimental Protocols
Protocol 1: Small-Scale Solvent Screening
-
Place approximately 20-30 mg of your crude α-Methyl-1H-indole-3-acrylic acid into a small test tube.
-
Add the first candidate solvent (e.g., ethanol) dropwise (approx. 0.5 mL) at room temperature. Agitate the tube. Record if the solid dissolves completely. If it does, the solvent is unsuitable as it is too effective at room temperature.
-
If the solid is not soluble at room temperature, warm the test tube carefully in a sand bath or heating block to the solvent's boiling point.
-
If the solid dissolves completely at the boiling point, this is a promising candidate.
-
Allow the solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.
-
Observe the quality and quantity of crystal formation. Abundant, well-formed crystals indicate an excellent solvent.
-
If the solid does not dissolve even when boiling, the solvent is unsuitable.
-
Repeat this process for each candidate solvent identified in the FAQ section to find the optimal choice.
Protocol 2: Standard Single-Solvent Recrystallization
-
Place the crude α-Methyl-1H-indole-3-acrylic acid in an Erlenmeyer flask (select a size where the solvent will fill about half the volume).
-
Add a magnetic stir bar and place the flask on a stirrer/hotplate.
-
Add the chosen solvent (e.g., ethanol) in small portions, just enough to create a slurry.
-
Heat the mixture to a gentle boil while stirring. Continue adding small portions of the hot solvent until the solid has just completely dissolved. Causality Note: Adding the minimum amount of hot solvent is critical for maximizing yield. Excess solvent will retain more of your product in solution upon cooling[5].
-
If colored impurities are present, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.
-
If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for forming large, pure crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Dry the crystals under vacuum to a constant weight.
Section 4: Troubleshooting Guide
Q: My compound "oiled out" as a liquid instead of forming crystals. What should I do? A: This occurs when the solution becomes supersaturated at a temperature that is above the melting point of your solid.
-
Primary Solution: Re-heat the solution until the oil redissolves. Add 10-20% more solvent to decrease the saturation point. Let this more dilute solution cool slowly.
-
Alternative Solution: The boiling point of your solvent may be too high. Switch to a solvent with a lower boiling point that still meets the solubility criteria.
Q: No crystals have formed, even after cooling in an ice bath. What are my options? A: This indicates your solution is not sufficiently supersaturated, or crystallization requires nucleation.
-
Scratch Method: Gently scratch the inside of the flask below the solvent line with a glass rod. The microscopic scratches can provide a surface for crystal nucleation.
-
Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the solution to induce crystallization.
-
Reduce Solvent Volume: Gently heat the solution and boil off a portion (20-30%) of the solvent to increase the concentration of your compound. Allow it to cool again.
-
Extended Cooling: Leave the flask in a cold environment (e.g., 4 °C refrigerator) overnight.
Q: My final yield is very low. How can I improve it? A: The most common cause is using too much solvent during the dissolution step.
-
Primary Solution: During the next attempt, be meticulous about adding the absolute minimum amount of hot solvent needed to dissolve the crude product.
-
Recovery: Take the filtrate (mother liquor) from your vacuum filtration and reduce its volume by about 50% by heating or rotary evaporation. Allow this concentrated solution to cool again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
Q: The purity of my compound did not improve significantly. Why? A: This can happen for two main reasons.
-
Crystallization was too rapid: If crystals crash out of solution too quickly, impurities can become trapped within the crystal lattice. Ensure cooling is slow and undisturbed.
-
Inappropriate solvent choice: The impurity may have a very similar solubility profile to your target compound in the chosen solvent. You must perform the solvent screen again and select a different solvent that better differentiates between the product and the impurity. For example, if a non-polar impurity is suspected, a more polar solvent might leave it behind in the mother liquor more effectively.
Section 5: Data Summary & Visual Workflows
Table 1: Candidate Solvents for α-Methyl-1H-indole-3-acrylic Acid Purification
| Solvent | Boiling Point (°C) | Class | Anticipated Solubility Profile |
| Ethanol | 78 | Polar Protic | High Potential: Good solubility when hot, lower when cold. |
| Isopropanol | 82 | Polar Protic | High Potential: Similar to ethanol, slightly less volatile. |
| Ethyl Acetate | 77 | Polar Aprotic | Good Potential: Often effective for moderately polar compounds. |
| Acetone | 56 | Polar Aprotic | Good Potential: Low boiling point is good for drying. |
| Acetic Acid | 118 | Polar Protic | Possible: High boiling point can be difficult to remove. |
| Water | 100 | Polar Protic | Low Potential (as single): Likely poor solubility even when hot. Best used as an anti-solvent with ethanol or acetone. |
| Hexane | 69 | Non-polar | Unsuitable (as single): Compound is likely insoluble. Use as an anti-solvent with ethyl acetate. |
Diagram 1: Systematic Solvent Selection Workflow
This diagram outlines the logical steps for identifying an optimal recrystallization solvent.
Caption: Workflow for selecting a purification solvent.
Diagram 2: Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and solving common recrystallization issues.
Caption: Decision tree for common recrystallization problems.
References
-
BioCrick. (n.d.). Indole-3-acrylic acid methyl ester. Retrieved February 20, 2026, from [Link]
-
ACG Publications. (2016). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. Records of Natural Products. Retrieved February 20, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). alpha-Hydroxy-1-methyl-1H-indole-3-propanoic acid. PubChem Compound Database. Retrieved February 20, 2026, from [Link]
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University of Colorado Boulder. (n.d.). Recrystallization. Organic Chemistry Laboratory Techniques. Retrieved February 20, 2026, from [Link]
-
ACG Publications. (2016). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. Retrieved February 20, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). 3-Indoleacrylic acid. PubChem Compound Database. Retrieved February 20, 2026, from [Link]
-
ResearchGate. (2025). Knoevenagel Reactions of Indole-3-carbaldehyde. Synthesis of 3-Substituted Indole Derivatives. Retrieved February 20, 2026, from [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (2012). L-proline catalyzed Knoevenagel condensation: Synthesis of some new indole derivatives and Biological activities. Retrieved February 20, 2026, from [Link]
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Royal Society of Chemistry. (2017). Supporting Information Materials. Retrieved February 20, 2026, from [Link]
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Reddit. (2019). Recrystallization with two solvents. r/Chempros. Retrieved February 20, 2026, from [Link]
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National Center for Biotechnology Information. (2011). (2S)-3-(1H-Indol-3-yl)-2-(4-methylbenzenesulfonamido)propionic acid monohydrate. PMC. Retrieved February 20, 2026, from [Link]
- Google Patents. (n.d.). EP1722222A1 - Method of determining impurity in acrylic acid.
-
MDPI. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Retrieved February 20, 2026, from [Link]
-
Beilstein Journal of Organic Chemistry. (2011). Identification and synthesis of impurities formed during sertindole preparation. Retrieved February 20, 2026, from [Link]
-
Veeprho Pharmaceuticals. (n.d.). Acrylic Acid Impurities and Related Compound. Retrieved February 20, 2026, from [Link]
- Google Patents. (n.d.). JP4118241B2 - Determination of impurities in acrylic acid.
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Validation & Comparative
A Comparative Guide to the FTIR Spectral Peaks of α-Methyl-1H-indole-3-acrylic acid
This guide provides a detailed analysis of the Fourier-Transform Infrared (FTIR) spectral characteristics of α-Methyl-1H-indole-3-acrylic acid. In the absence of a publicly available experimental spectrum for this specific molecule, we present a predicted spectrum based on established group frequencies from authoritative sources. This predicted spectrum is then critically compared with the experimental FTIR data of the closely related compound, indole-3-acrylic acid, to elucidate the spectral influence of the α-methyl substituent. This comparative approach offers valuable insights for researchers, scientists, and drug development professionals engaged in the characterization of indole derivatives.
Introduction to FTIR Spectroscopy and Indole-Acrylic Acids
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. These vibrational frequencies are absorbed, creating a unique spectral fingerprint. The resulting FTIR spectrum is a plot of infrared intensity versus wavenumber (cm⁻¹), where peaks correspond to specific vibrational modes.[1]
Indole-3-acrylic acid and its derivatives are of significant interest in medicinal chemistry and materials science. The introduction of an α-methyl group to the acrylic acid side chain of indole-3-acrylic acid to form α-Methyl-1H-indole-3-acrylic acid can substantially alter its electronic and steric properties, which in turn influences its biological activity and material characteristics. Understanding the structural nuances through techniques like FTIR is therefore crucial.
Predicted FTIR Spectrum of α-Methyl-1H-indole-3-acrylic acid
The FTIR spectrum of α-Methyl-1H-indole-3-acrylic acid is predicted based on the characteristic absorption frequencies of its constituent functional groups: the indole ring, the α,β-unsaturated carboxylic acid, and the α-methyl group. The following table summarizes the expected major absorption peaks and their assignments, derived from established FTIR correlation tables.[2][3][4]
| Predicted Peak Position (cm⁻¹) | Intensity | Vibrational Assignment | Rationale |
| ~3300 | Medium, Sharp | N-H stretch (Indole) | The N-H bond in the indole ring typically exhibits a sharp absorption in this region. |
| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic Acid) | The hydrogen-bonded O-H group of the carboxylic acid dimer results in a very broad and intense absorption band. |
| ~3050 | Medium | C-H stretch (Aromatic/Vinylic) | Corresponds to the stretching of C-H bonds on the indole ring and the vinylic C-H on the acrylic acid moiety. |
| ~2950, ~2870 | Medium-Weak | C-H stretch (Aliphatic, CH₃) | Asymmetric and symmetric stretching of the C-H bonds in the α-methyl group. This is a key differentiating feature. |
| ~1685 | Strong | C=O stretch (Carboxylic Acid) | The carbonyl group of the α,β-unsaturated carboxylic acid. Conjugation with the C=C bond slightly lowers the frequency compared to a saturated acid. |
| ~1620 | Medium | C=C stretch (Alkene) | Stretching vibration of the carbon-carbon double bond in the acrylic acid side chain. |
| ~1580, ~1450 | Medium-Weak | C=C stretch (Aromatic) | Characteristic stretching vibrations of the carbon-carbon bonds within the indole ring.[5] |
| ~1420 | Medium | O-H in-plane bend (Carboxylic Acid) | In-plane bending of the O-H bond, often coupled with C-O stretching. |
| ~1380 | Medium-Weak | C-H bend (Aliphatic, CH₃) | Symmetric bending (umbrella mode) of the α-methyl group. Another key differentiating peak. |
| ~1250 | Strong | C-O stretch (Carboxylic Acid) | Stretching of the carbon-oxygen single bond in the carboxylic acid group. |
| ~980 | Medium | =C-H out-of-plane bend (Alkene) | Out-of-plane bending of the vinylic C-H bond. |
| ~740 | Strong | C-H out-of-plane bend (Aromatic) | Characteristic strong absorption for ortho-disubstituted benzene rings, corresponding to the four adjacent C-H bonds on the benzene portion of the indole ring. |
Below is a diagram illustrating the molecular structure of α-Methyl-1H-indole-3-acrylic acid with its key functional groups highlighted.
Figure 1: Molecular structure of α-Methyl-1H-indole-3-acrylic acid.
Comparative Analysis with Indole-3-Acrylic Acid
To understand the impact of the α-methyl group, we compare the predicted spectrum of α-Methyl-1H-indole-3-acrylic acid with the experimental FTIR data for indole-3-acrylic acid.[6]
| Vibrational Mode | Indole-3-Acrylic Acid (Experimental, cm⁻¹)[6] | α-Methyl-1H-indole-3-acrylic acid (Predicted, cm⁻¹) | Key Differences and Rationale |
| N-H stretch | ~3400 | ~3300 | The position of the N-H stretch is sensitive to hydrogen bonding and may shift, but it is expected in both compounds. |
| O-H stretch | Broad band centered around 3000 | 3300-2500 (Broad) | Both molecules exhibit a broad O-H stretch from the carboxylic acid dimer. |
| Aromatic/Vinylic C-H stretch | ~3100-3000 | ~3050 | Present in both spectra, characteristic of the indole and alkene C-H bonds. |
| Aliphatic C-H stretch | Absent | ~2950, ~2870 | Major Difference: The presence of these peaks is a direct confirmation of the α-methyl group in α-Methyl-1H-indole-3-acrylic acid. |
| C=O stretch | ~1680 | ~1685 | The carbonyl stretch is expected to be in a similar position for both, as the electronic effect of the α-methyl group is modest. |
| C=C stretch (Alkene) | ~1625 | ~1620 | Similar positions are expected for the conjugated alkene double bond. |
| C=C stretch (Aromatic) | ~1580, ~1460 | ~1580, ~1450 | The indole ring vibrations should be largely unaffected and present in both molecules. |
| C-H bend (Aliphatic) | Absent | ~1380 | Major Difference: This symmetric bending mode of the methyl group provides another clear spectral marker for the α-methyl substitution. |
| C-O stretch / O-H bend | ~1230 / ~1420 | ~1250 / ~1420 | These peaks associated with the carboxylic acid group are expected in both compounds. |
| Aromatic C-H out-of-plane bend | ~745 | ~740 | This strong peak, characteristic of the indole substitution pattern, should be present and intense in both spectra. |
The primary and most easily identifiable differences in the FTIR spectrum of α-Methyl-1H-indole-3-acrylic acid compared to indole-3-acrylic acid will be the appearance of C-H stretching vibrations from the methyl group in the 2970-2850 cm⁻¹ region and a methyl C-H bending vibration around 1380 cm⁻¹.
Experimental Protocol for FTIR Analysis of Solid Samples
To obtain a high-quality FTIR spectrum of a solid sample such as α-Methyl-1H-indole-3-acrylic acid, the potassium bromide (KBr) pellet method is a standard and reliable technique.
Objective: To prepare a solid sample in a KBr pellet for FTIR transmission analysis.
Materials:
-
α-Methyl-1H-indole-3-acrylic acid (1-2 mg)
-
FTIR-grade Potassium Bromide (KBr), desiccated (approx. 200 mg)
-
Agate mortar and pestle
-
Spatula
-
Pellet-pressing die
-
Hydraulic press
-
FTIR spectrometer
Methodology:
-
Drying: Ensure the KBr powder is completely dry by heating it in an oven at ~110°C for at least 2 hours and then cooling it in a desiccator. Moisture is the most common contaminant and exhibits broad O-H absorptions.
-
Sample Preparation: Weigh approximately 1-2 mg of the sample and 200 mg of dry KBr. The sample-to-KBr ratio should be roughly 1:100.
-
Grinding: Add the KBr and the sample to the agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. This step is critical for reducing particle size, which minimizes scattering of the IR beam and produces a clear spectrum.
-
Pellet Formation: Transfer a portion of the powdered mixture into the pellet-pressing die. Distribute it evenly.
-
Pressing: Place the die in a hydraulic press. Apply pressure (typically 7-10 tons) for several minutes. This will cause the KBr to flow and form a transparent or semi-transparent pellet.
-
Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Data Acquisition: Record the spectrum, typically by co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment should be recorded beforehand and automatically subtracted from the sample spectrum.
Figure 2: Workflow for KBr Pellet FTIR Analysis.
Conclusion
The FTIR spectrum of α-Methyl-1H-indole-3-acrylic acid can be reliably predicted by analyzing its constituent functional groups. The key distinguishing features compared to its parent compound, indole-3-acrylic acid, are the additional C-H stretching and bending vibrations from the α-methyl group. This guide provides a robust framework for the spectral interpretation and characterization of this molecule and serves as a practical reference for researchers in the field. The provided experimental protocol outlines a standard method for obtaining high-quality data for such compounds.
References
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Wikipedia. Infrared spectroscopy correlation table. [Link]
-
University of California, Santa Cruz. Characteristic IR Absorption Peaks of Functional Groups. [Link]
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University of Colorado Boulder. Simplified Infrared Correlation Chart. [Link]
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Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]
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PubChem. 3-Indoleacrylic acid. National Institutes of Health. [Link]
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fsugar.linux.it. Ir Table For Functional Groups. [Link]
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NIST. Ethyl indole-3-acrylate. National Institute of Standards and Technology. [Link]
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mzCloud. Indole 3 acrylic acid. [Link]
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ResearchGate. FTIR spectrum of acrylic acid. [Link]
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Spectroscopy Online. Infrared Spectroscopy of Polymers X: Polyacrylates. [Link]
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PubMed. Theoretical studies and vibrational spectra of 1H-indole-3-acetic acid. Exploratory conformational analysis of dimeric species. National Library of Medicine. [Link]
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ResearchGate. FTIR spectra of acrylic acid and its polymer synthesized under microwave heating. [Link]
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Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]
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MDPI. Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. [Link]
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ResearchGate. Molecular structure and vibrational spectra of indole and 5-aminoindole by density functional theory and ab initio Hartree–Fock calculations. [Link]
-
Academia.edu. Vibronic analysis of indole and 1H-indole-d6. [Link]
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ResearchGate. Laboratory rotational spectrum of acrylic acid and its isotopologues in the 6-18.5 GHz and 52-74.4 GHz frequency ranges. [Link]
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A Predictive and Comparative Guide to the UV-Vis Absorption Maxima of α-Methyl-1H-indole-3-acrylic acid
For researchers, medicinal chemists, and drug development professionals, understanding the spectral characteristics of a novel compound is a foundational step in its characterization, quantification, and quality control. This guide provides an in-depth analysis of the expected Ultraviolet-Visible (UV-Vis) absorption properties of α-Methyl-1H-indole-3-acrylic acid. As direct experimental data for this specific molecule is not extensively available in peer-reviewed literature, this document serves as a predictive comparison based on the well-established principles of UV-Vis spectroscopy and available data for its constituent chromophores and structurally related analogues.
Introduction to α-Methyl-1H-indole-3-acrylic acid and its Chromophoric System
α-Methyl-1H-indole-3-acrylic acid is an indole derivative with a molecular structure that combines two key chromophores: the indole ring system and an α,β-unsaturated carboxylic acid side chain. The indole moiety is a crucial structural component in many biologically active molecules, including the amino acid tryptophan and the neurotransmitter serotonin.[1] The acrylic acid portion introduces a conjugated system that is known to influence electronic transitions. The interplay between these two systems dictates the compound's interaction with UV-Vis light.
This guide will deconstruct the molecule's chromophoric contributions, compare it to relevant alternatives like indole-3-acetic acid and acrylic acid, and provide a robust experimental framework for its empirical analysis.
Deconstructing the Chromophores: A Predictive Analysis
The UV-Vis spectrum of an organic molecule is determined by its electronic structure. When a molecule absorbs light, an electron is promoted from a lower energy molecular orbital to a higher energy one. For α-Methyl-1H-indole-3-acrylic acid, the principal electronic transitions are expected to be π → π* transitions, characteristic of systems with conjugated double bonds.
The Dominant Indole Chromophore
The indole ring system is the primary contributor to the UV-Vis spectrum. Indole and its simple derivatives typically exhibit two main absorption bands.[2][3] These arise from transitions to two different excited states, often labeled ¹Lₐ and ¹Lₑ.[4] For instance, the closely related compound, indole-3-acetic acid (IAA) , which lacks the α-methyl group and the conjugated double bond of the acrylic moiety, displays characteristic absorption maxima (λₘₐₓ) in ethanol at approximately 219 nm and 280 nm .[5] These bands serve as an essential baseline for our comparison.
The α,β-Unsaturated Carbonyl System
The acrylic acid moiety itself is a chromophore. Due to the conjugation between the carbon-carbon double bond and the carboxyl group, acrylic acid's absorption is significantly shifted to longer wavelengths (a bathochromic shift) compared to non-conjugated carboxylic acids.[6] However, in aqueous solutions, it does not present a distinct peak but rather shows a continuous decrease in molar absorptivity from around 207 nm to negligible values above 330 nm.[6][7]
The crucial feature in α-Methyl-1H-indole-3-acrylic acid is that this acrylic group extends the conjugation of the indole ring system. This extension is predicted to cause a bathochromic (red) shift in the primary absorption bands of the indole chromophore. Furthermore, the presence of the α-methyl group is likely to contribute an additional, albeit smaller, bathochromic shift of a few nanometers.
Comparative Analysis: Spectral Properties of α-Methyl-1H-indole-3-acrylic acid vs. Alternatives
To contextualize the expected spectral properties, a comparison with its parent chromophores and a key structural analogue is invaluable.
| Compound | Key Structural Features | Typical λₘₐₓ (in Ethanol/Methanol) | Reference(s) |
| Indole | Parent bicyclic aromatic system | ~216 nm, ~266 nm, ~287 nm | [8] |
| Indole-3-acetic acid | Indole with a non-conjugated acetic acid at C3 | ~219 nm, ~280 nm | [5][9] |
| Acrylic Acid | α,β-unsaturated carboxylic acid | No distinct peak, end absorption from ~210 nm | [6] |
| α-Methyl-1H-indole-3-acrylic acid (Predicted) | Indole with a conjugated α-methyl acrylic acid at C3 | Predicted bathochromic shift relative to IAA; likely maxima > 220 nm and > 285 nm | N/A |
The extended conjugation in α-Methyl-1H-indole-3-acrylic acid is the most significant factor differentiating its spectrum from that of indole-3-acetic acid. This extension lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at a longer wavelength.
Caption: Predicted effect of structural modifications on λₘₐₓ.
The Influence of Solvent Polarity: A Look at Solvatochromism
The polarity of the solvent can significantly alter the position of absorption maxima, a phenomenon known as solvatochromism.[10][11] For many indole derivatives, transitioning from a non-polar solvent (like cyclohexane) to a polar solvent (like methanol or water) results in a bathochromic shift of the longest wavelength absorption band.[8]
This occurs because the excited state of the indole chromophore is often more polar than its ground state. Polar solvents stabilize this more polar excited state to a greater extent, reducing the energy gap for the electronic transition.[12] It is therefore predicted that α-Methyl-1H-indole-3-acrylic acid will exhibit a red shift in its long-wavelength absorption maximum as the solvent polarity increases.
Experimental Protocol for the Determination of UV-Vis Absorption Maxima
To move from prediction to empirical data, the following protocol provides a robust methodology for characterizing the UV-Vis spectrum of α-Methyl-1H-indole-3-acrylic acid. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Instrumentation and Materials
-
Spectrophotometer: A calibrated double-beam UV-Vis spectrophotometer is required.[13]
-
Cuvettes: Matched 1 cm path length quartz cuvettes are essential for measurements in the UV region.
-
Solvents: Spectroscopic grade solvents (e.g., ethanol, methanol, acetonitrile, and cyclohexane) should be used to minimize background absorbance.[8]
-
Analyte: A pure, solid sample of α-Methyl-1H-indole-3-acrylic acid.
-
Analytical Balance and Volumetric Glassware: For accurate preparation of stock and working solutions.
Step-by-Step Methodology
-
Stock Solution Preparation:
-
Accurately weigh approximately 10 mg of α-Methyl-1H-indole-3-acrylic acid.
-
Dissolve the solid in 100 mL of the chosen primary solvent (e.g., spectroscopic grade ethanol) in a volumetric flask. This creates a stock solution of approximately 100 µg/mL. Ensure complete dissolution.
-
-
Working Solution Preparation:
-
Dilute the stock solution to prepare a working solution with a concentration that yields an absorbance in the optimal range of the spectrophotometer (typically 0.2 - 1.0 AU). A 1:10 dilution (e.g., 5 mL of stock into a 50 mL volumetric flask) to a concentration of ~10 µg/mL is a good starting point.
-
-
Instrument Setup and Baseline Correction:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the desired wavelength range for the scan (e.g., 190 nm to 400 nm).
-
Fill both the sample and reference cuvettes with the pure solvent. Place them in the respective holders.
-
Perform a baseline correction to zero the instrument's absorbance across the entire wavelength range, accounting for any absorbance from the solvent and cuvettes.[14][15]
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it two to three times with the working solution before filling it.
-
Place the sample cuvette back into the sample holder.
-
Initiate the spectral scan. The instrument will measure the absorbance of the sample relative to the solvent blank at each wavelength.
-
-
Data Analysis:
-
Examine the resulting spectrum to identify the wavelengths of maximum absorbance (λₘₐₓ).[16]
-
Record the λₘₐₓ values and their corresponding absorbance intensities.
-
To investigate solvatochromic effects, repeat steps 1-5 using solvents of different polarities.
-
Caption: Experimental workflow for UV-Vis spectral analysis.
Conclusion
While direct published data is scarce, a scientifically-grounded prediction of the UV-Vis absorption properties of α-Methyl-1H-indole-3-acrylic acid is possible through the analysis of its constituent chromophores and comparison with structural analogues. The spectrum is expected to be dominated by the indole moiety, with absorption maxima occurring at wavelengths longer than those of indole-3-acetic acid (likely > 220 nm and > 285 nm) due to the extended conjugation provided by the acrylic acid side chain. Furthermore, a bathochromic shift is anticipated with increasing solvent polarity. The provided experimental protocol offers a clear and reliable path for researchers to empirically validate these predictions and fully characterize this compound for its intended applications.
References
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ResearchGate. (n.d.). UV-Visible spectrum of IAA: (a) standard IAA (0.01 mg/ml); (b) purified compound from P. chrysosporium (100 times diluted fraction). Retrieved from [Link]
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Kieber, R. J., et al. (2023). Ultraviolet absorption spectra of acrylic acid and its conjugate base, acrylate, in aqueous solution. Marine Chemistry, 257, 104323. Retrieved from [Link]
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Janeš, D., et al. (2004). Absorption and fluorescence spectra of ring-substituted indole-3-acetic acids. Journal of Molecular Structure, 704(1-3), 241-247. Retrieved from [Link]
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Ray, S., & Mondal, P. (2023). Electronic Substitution Effect on the Ground and Excited State Properties of Indole Chromophore: A Computational Study. ChemPhysChem, 24(5), e202200632. Retrieved from [Link]
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Kieber, R. J., et al. (2024). Ultraviolet absorption spectra of acrylic acid and its conjugate base, acrylate, in aqueous solution. NSF Public Access Repository. Retrieved from [Link]
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Ray, S., & Mondal, P. (2023). Electronic Substitution Effect on the Ground and Excited State Properties of Indole Chromophore: A Computational Study. PubMed. Retrieved from [Link]
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Banasiewicz, M., et al. (2025). Investigation of five chromophores bearing electron-donating groups in polar and nonpolar solvents. ResearchGate. Retrieved from [Link]
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Ríha, M., et al. (2004). UV/Vis spectra of indole-3-acetic acid (1; 1, 3) and its complex with... ResearchGate. Retrieved from [Link]
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Aaron, J. J., et al. (n.d.). Electronic Absorption and Fluorescence Spectra of Indole Derivatives. Quantitative Treatment of the Substituent Effects and a... CORE. Retrieved from [Link]
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Ray, S., & Mondal, P. (2022). Electronic substitution effect on the ground and excited state properties of indole chromophore: A computational study. ChemRxiv. Retrieved from [Link]
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ResearchGate. (n.d.). UV-vis absorption spectra of acrylic acid and tartaric acid doped polymer. Retrieved from [Link]
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Anandan, S., et al. (2020). Optical properties of 3-substituted indoles. RSC Advances, 10(47), 28213-28224. Retrieved from [Link]
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College of Environmental Science and Forestry. (n.d.). Ultraviolet absorption spectra of acrylic acid and its conjugate base, acrylate, in aqueous solution. Retrieved from [Link]
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PMC. (n.d.). Modeling solvation effects on absorption and fluorescence spectra of indole in aqueous solution. Retrieved from [Link]
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SIELC Technologies. (2018, February 16). Indole-3-acetic acid. Retrieved from [Link]
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ResearchGate. (2016, June 10). Where can i find a graph showing absorption spectrum of indole-3-acetic acid at visible light wavelenghts? Retrieved from [Link]
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González-Arjona, D., et al. (2016). Solvatochromism: A Comprehensive Project for the Final Year Undergraduate Chemistry Laboratory. Journal of Laboratory Chemical Education, 4(3), 45-52. Retrieved from [Link]
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Mettler Toledo. (n.d.). UV/Vis Spectroscopy Guide | Principles, Equipment & More. Retrieved from [Link]
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Jurnal UPI. (2021, June 13). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Retrieved from [Link]
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Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry. Retrieved from [Link]
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Taylor & Francis. (n.d.). Solvatochromism – Knowledge and References. Retrieved from [Link]
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MDPI. (2023, March 9). Solvatochromism, Acidochromism and Photochromism of the 2,6-Bis(4-hydroxybenzylidene) Cyclohexanone Derivative. Retrieved from [Link]
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YouTube. (2020, July 10). Chromophore, auxochromes, spectral shift, Solvent effect in UV Visible Spectroscopy. Retrieved from [Link]
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ResearchGate. (2025, August 7). Solvatochromism Effect of Different Solvents on UV-Vis Spectra of Flouresceine and its Derivatives. Retrieved from [Link]
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- 2. Absorption and fluorescence spectra of ring-substituted indole-3-acetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Ultraviolet absorption spectra of acrylic acid and its conjugate base, acrylate, in aqueous solution | NSF Public Access Repository [par.nsf.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Solvatochromism: A Comprehensive Project for the Final Year Undergraduate Chemistry Laboratory [article.sapub.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. youtube.com [youtube.com]
- 13. agilent.com [agilent.com]
- 14. engineering.purdue.edu [engineering.purdue.edu]
- 15. ctech.repligen.com [ctech.repligen.com]
- 16. mt.com [mt.com]
Difference between alpha-Methyl and beta-Methyl indole acrylic acids
Technical Guide: Comparative Analysis of -Methyl vs. -Methyl Indole-3-Acrylic Acids[1]
Executive Summary
This guide provides a technical comparison between
Key Distinction:
-
-Methyl Isomer: Primarily serves as a synthetic precursor for
-methyltryptophan (a tryptophan hydroxylase inhibitor) and is synthesized via Knoevenagel-type condensations.[1] -
-Methyl Isomer: Is structurally derived from 3-acetylindole and serves as a steric probe for auxin receptors and a precursor for
-methyltryptophan analogs.[1] It exhibits lower reactivity in Michael additions due to steric crowding at the -carbon.[1]
Part 1: Structural & Stereochemical Analysis
The fundamental difference lies in the position of the methyl group along the propenoic acid side chain relative to the indole core.
Chemical Structure & Numbering[1][2]
-
-Position (C2): Adjacent to the carboxylic acid.[1][2] Methylation here creates a quaternary center upon hydrogenation.[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> - -Position (C3): Adjacent to the indole C3 position.[1][2] Methylation here increases steric strain with the indole ring (specifically the C2 and C4 protons).
Figure 1: Structural connectivity comparison highlighting the methylation site relative to the indole core and carboxyl group.[1]
Spectroscopic Identification (NMR)
Differentiation is readily achieved via
| Feature | ||
| Vinyl Proton | Singlet (or d, | Singlet at |
| Methyl Group | Doublet ( | Singlet at |
| NOE Signal | Strong NOE between Methyl and Indole-C2-H. | Strong NOE between Vinyl-H and Indole-C2-H. |
Part 2: Synthetic Pathways[1]
The synthesis of these two isomers requires fundamentally different starting materials due to the reactivity of the carbonyl precursors.
Comparative Workflow
Figure 2: Synthetic divergence. The
Part 3: Experimental Protocols
Protocol A: Synthesis of -Methyl Indole-3-acrylic Acid
Mechanism: Knoevenagel Condensation followed by decarboxylation.[1] Reference: Adapted from J. Org.[1] Chem. methodologies for tryptophan analogs.[1][3]
-
Reagents: Indole-3-carboxaldehyde (10 mmol), Methylmalonic acid (12 mmol), Piperidine (catalytic, 0.5 mL), Pyridine (20 mL).
-
Procedure:
-
Dissolve indole-3-carboxaldehyde and methylmalonic acid in pyridine.
-
Add piperidine and reflux at 110°C for 12–16 hours (until CO
evolution ceases). -
Cool the reaction mixture and pour into ice-cold HCl (2N, 100 mL) to precipitate the crude acid.
-
Filter the yellow solid.
-
-
Purification: Recrystallization from Ethanol/Water.[1]
-
Validation: Check for disappearance of aldehyde peak (
10 ppm) in H NMR.
Protocol B: Synthesis of -Methyl Indole-3-acrylic Acid
Mechanism: Horner-Wadsworth-Emmons (HWE) Reaction.[1] Note: Standard Knoevenagel fails with 3-acetylindole due to steric hindrance; HWE is required for yield and stereocontrol.[1]
-
Reagents: 3-Acetylindole (10 mmol), Triethyl phosphonoacetate (12 mmol), Sodium Hydride (60% dispersion, 25 mmol), dry THF (50 mL).
-
Procedure:
-
Inert Atmosphere: Flame-dry glassware and maintain N
flow. -
Suspend NaH in dry THF at 0°C. Dropwise add Triethyl phosphonoacetate. Stir 30 min until clear (Ylide formation).
-
Add 3-Acetylindole (dissolved in THF) slowly.
-
Quench with saturated NH
Cl.[1] Extract with Ethyl Acetate.[1] -
Hydrolysis Step: The resulting ester must be saponified.[1] Treat with NaOH (2N) in MeOH/Water (1:1) at 60°C for 4 hours. Acidify to pH 2 to precipitate the acid.
-
-
Purification: Recrystallization from Benzene/Hexane or column chromatography (EtOAc/Hexane).[1]
Part 4: Reactivity & Biological Applications[2][5]
Asymmetric Hydrogenation (Drug Development)
Both isomers serve as substrates for the synthesis of chiral methylated tryptophans, but they yield different products:
-
-Methyl Substrate: Hydrogenation yields
-Methyltryptophan .[1]-
Significance: A potent inhibitor of Tryptophan 2,3-dioxygenase (TDO) and Indoleamine 2,3-dioxygenase (IDO), key enzymes in cancer immunosuppression.
-
-
-Methyl Substrate: Hydrogenation yields
-Methyltryptophan .[1]-
Significance: Used to probe the steric constraints of the tryptophan binding pocket in protein synthesis and serotonin pathways.
-
Auxin Activity (Plant Physiology)
Indole-3-acrylic acid is a natural auxin precursor.[1]
-
-Methylation: Drastically reduces auxin activity.[1] The methyl group blocks the
-oxidation required to convert the acrylic side chain into the active acetic acid form (IAA). - -Methylation: Reduces activity via steric exclusion from the TIR1 ubiquitin-ligase receptor complex.[1]
Comparison Summary
| Property | ||
| Precursor | Indole-3-carboxaldehyde | 3-Acetylindole |
| Key Reaction | Aldol/Knoevenagel | Wittig/HWE |
| Steric Bulk | Near Carboxyl | Near Indole Ring |
| Hydrogenation Product | ||
| Primary Use | IDO/TDO Inhibitor Synthesis | Steric Probe / Structural Analog |
References
-
Synthesis of
-Methyltryptophan:- Source: Coddens, B. A., et al.
- Context: Describes the use of -methyl indole acrylic acid as the pro-chiral substr
-
Auxin Activity & Structure
-
Source: Woodward, A. W., & Bartel, B. "Auxin: Regulation, Action, and Interaction."[5] Annals of Botany.
- Context: Discusses the structural requirements for auxin activity and the role of side-chain oxid
-
-
NMR Characterization of Indoles
- Source: Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry.
-
Context: General principles for assigning vinyl vs. allylic methyl protons in conjugated systems.[1]
-
HWE Reaction on Indoles
-
Source:Tetrahedron Letters. "Horner-Wadsworth-Emmons reaction of 3-acetylindoles."[1]
- Context: Specific protocols for overcoming the low reactivity of the indole ketone.
-
Sources
- 1. Indoleacrylic acid | C11H9NO2 | CID 15030923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Indoleacrylic acid | C11H9NO2 | CID 5375048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Nickel-catalyzed asymmetric hydrogenation for the preparation of α-substituted propionic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in auxin biosynthesis and homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Reference standards for alpha-Methyl-1H-indole-3-acrylic acid analysis
Reference Standards for -Methyl-1H-indole-3-acrylic Acid: A Technical Comparison & Qualification Guide
Executive Summary: The Stability Paradox
photo-inducedUnlike stable small molecules where "purity" is a static number, the purity of an indole-acrylic standard is a dynamic value dependent on light exposure and solvent pH. This guide objectively compares reference standard grades to help you select the appropriate material for your specific phase of development (R&D vs. GMP).
Comparative Analysis: Selecting the Right Standard
The market offers three primary tiers of reference materials. The following table contrasts their technical suitability for
Table 1: Technical Performance Matrix
| Feature | Tier 1: ISO 17034 CRM | Tier 2: Analytical Standard (>98%) | Tier 3: Synthesis/Technical Grade |
| Primary Use | GMP Release, Quantitation, Calibrator | Method Development, R&D Screening | Synthesis Starting Material |
| Traceability | SI-Traceable (NIST/BIPM) | Manufacturer CoA only | Minimal / Batch dependent |
| Isomer Characterization | Explicit: | Implicit: Usually reports "Total Purity" (sum of isomers). | Unknown: Likely a mixture; often predominately |
| Stability Monitoring | Continuous real-time monitoring included.[1] | Retest dates provided; no active monitoring. | None. |
| Water Content (KF) | Measured & Subtracted from Assay. | Measured but often not subtracted. | Rarely measured. |
| Risk Factor | Low: Guarantees specific isomer content. | Medium: Risk of shifting isomer ratio during storage. | High: Polymerization & oxidation products likely present. |
Decision Logic: When to Upgrade?
-
Use Tier 3 for initial biological screening where exact molarity is less critical than presence/absence.
-
Use Tier 2 for HPLC method development (retention time identification).
-
Use Tier 1 immediately upon entering GLP Tox studies or GMP release testing. The cost of a CRM is negligible compared to the cost of an investigation (OOS) caused by a degrading standard.
Critical Failure Mode: The Isomerization
The
Diagram 1: Degradation & Isomerization Pathway
The following diagram illustrates the kinetic relationship between the stable standard and its degradation products, highlighting why "Purity" is insufficient without "Isomer Ratio."
Caption: Photo-isomerization cycle of indole-acrylics. Note that the Z-isomer is often an analytical artifact rather than a synthesis impurity.
Experimental Protocol: Validated Analytical Workflow
This protocol is designed to separate the
A. Standard Preparation (Crucial Step)
-
Solvent: Dimethyl Sulfoxide (DMSO) is preferred for stock solutions due to high solubility and radical scavenging properties which stabilize the indole ring.
-
Concentration: 1.0 mg/mL stock.[2]
-
Handling: MUST be performed under amber light or in amber glassware wrapped in aluminum foil.
-
Storage: -20°C. Stability is <24 hours at room temperature in solution.
B. HPLC Conditions (Reverse Phase)
This method uses a C18 column with acidic modification to suppress the ionization of the carboxylic acid, ensuring sharp peaks.
-
Column: C18 End-capped (e.g., 150 x 4.6 mm, 3.5 µm). High carbon load preferred.
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: Acetonitrile (MeCN).[3]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV @ 280 nm (Indole max) and 220 nm (Acrylate max).
-
Gradient:
| Time (min) | % Mobile Phase B | Note |
| 0.0 | 10 | Initial equilibration |
| 10.0 | 60 | Elution of Indole Acrylics |
| 12.0 | 95 | Wash |
| 15.0 | 10 | Re-equilibration |
C. System Suitability & Separation Logic
The
-
Retention Order: The more polar
-isomer (cis-relationship of carboxyl/indole) typically elutes before the -isomer. -
Acceptance Criteria: Resolution (
) between and isomers should be > 1.5.
Diagram 2: Analytical Decision Matrix
How to process the data when multiple peaks appear (a common issue with this molecule).
Caption: Workflow for handling isomer peaks during calibration. Summation is acceptable for assay; Specificity is required for potency.
References & Authority
-
ISO 17034:2016 . General requirements for the competence of reference material producers. International Organization for Standardization. Link
-
Cayman Chemical . Trans-Indole-3-acrylic acid Product Information & Stability Data. (Demonstrates instability of indole-acrylics and storage requirements). Link
-
Wlodarska, M., et al. (2017) .[4] Indoleacrylic Acid Produced by Commensal Peptostreptococcus Species Suppresses Inflammation.[4] Cell Host & Microbe.[4] (Establishes biological relevance of the specific E-isomer). Link
-
Velu, S.E., et al. Synthesis, Separation and Crystal Structures of E and Z Isomers of Acrylic Acid Derivatives. (Provides crystallographic evidence of E/Z distinctness in acrylic acid derivatives). Link
-
ICH Q2(R1) . Validation of Analytical Procedures: Text and Methodology. (The governing guideline for establishing the SST limits proposed in Section 4). Link
Introduction: The Significance of Indole Derivatives and the Imperative of Purity
A Comprehensive Guide to the Elemental Analysis of α-Methyl-1H-indole-3-acrylic Acid and its Analogs for Researchers and Drug Development Professionals
Indole and its derivatives are a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2] Their wide-ranging therapeutic applications, from anticancer to anti-inflammatory and antimicrobial agents, make them a focal point of intensive research.[1][3][4] α-Methyl-1H-indole-3-acrylic acid, a member of this versatile family, holds significant interest for its potential biological activities.
In the rigorous process of drug development and scientific research, establishing the precise elemental composition of a synthesized compound is a non-negotiable step. Elemental analysis serves as a fundamental checkpoint for verifying the molecular formula of a newly synthesized compound and assessing its purity.[5][6] This guide provides a detailed comparison of the elemental analysis data for α-Methyl-1H-indole-3-acrylic acid against structurally related alternatives, offers insights into the experimental methodologies, and underscores the importance of this analytical technique.
Comparative Elemental Analysis: Theoretical vs. Expected Experimental Data
The purity of a compound is paramount, and elemental analysis provides the quantitative data to confirm it. The accepted standard in scientific publications, such as those by the American Chemical Society (ACS), requires that the experimentally determined percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) be within ±0.4% of the theoretical values.[7]
Below is a comparative table of the theoretical elemental composition of α-Methyl-1H-indole-3-acrylic acid and two relevant alternatives: Indole-3-acrylic acid and 3-Methyl-1H-indole (Skatole).
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | % Carbon (Theoretical) | % Hydrogen (Theoretical) | % Nitrogen (Theoretical) |
| α-Methyl-1H-indole-3-acrylic acid | C12H11NO2 | 201.22 | 71.63 | 5.51 | 6.96 |
| Indole-3-acrylic acid | C11H9NO2 | 187.19 | 70.58 | 4.85 | 7.48 |
| 3-Methyl-1H-indole (Skatole) | C9H9N | 131.17 | 82.41 | 6.91 | 10.68 |
Note: The theoretical values are calculated based on the molecular formula and atomic weights of the elements. For experimental validation, the measured values for C, H, and N should fall within the ranges presented in the following table.
| Compound | % Carbon (Expected Experimental) | % Hydrogen (Expected Experimental) | % Nitrogen (Expected Experimental) |
| α-Methyl-1H-indole-3-acrylic acid | 71.23 - 72.03 | 5.11 - 5.91 | 6.56 - 7.36 |
| Indole-3-acrylic acid | 70.18 - 70.98 | 4.45 - 5.25 | 7.08 - 7.88 |
| 3-Methyl-1H-indole (Skatole) | 82.01 - 82.81 | 6.51 - 7.31 | 10.28 - 11.08 |
The Gold Standard: CHNS(O) Combustion Analysis
The most widely used and reliable method for determining the elemental composition of organic compounds is combustion analysis, often performed using a dedicated CHNS(O) elemental analyzer.[5][8][9] This technique is based on the complete combustion of the sample in a high-temperature, oxygen-rich environment.
Experimental Protocol: A Step-by-Step Guide
The following protocol outlines the typical steps involved in performing a CHN analysis.
-
Sample Preparation :
-
Ensure the sample is homogenous and completely dry, as residual solvents or impurities will significantly affect the results.[7]
-
A minimum of 5 mg of the sample is typically required for accurate analysis.[7]
-
The sample is accurately weighed into a tin or silver capsule using a high-precision microbalance. This accurate weight is crucial as the final results are reported as a percentage of the initial mass.[5]
-
-
Combustion :
-
The encapsulated sample is introduced into a combustion chamber heated to over 1000°C.[9]
-
In the presence of a continuous flow of pure oxygen, the sample undergoes rapid and complete combustion (flash combustion).[9][10]
-
This process breaks down the organic material into its elemental gases: Carbon is converted to carbon dioxide (CO₂), Hydrogen to water vapor (H₂O), and Nitrogen to nitrogen gas (N₂) and its oxides (NOx).[9]
-
-
Reduction and Separation :
-
The combustion gases are then passed through a reduction tube containing heated copper to convert any nitrogen oxides (NOx) to dinitrogen (N₂).
-
The resulting mixture of CO₂, H₂O, and N₂ is carried by a helium carrier gas into a gas chromatography (GC) column.
-
The GC column separates the gases based on their different retention times.
-
-
Detection and Quantification :
-
As the separated gases elute from the column, they pass through a thermal conductivity detector (TCD).
-
The TCD measures the change in thermal conductivity of the carrier gas caused by the sample gas, generating a signal proportional to the concentration of each gas.
-
The instrument's software integrates these signals and, using a calibration curve generated from certified standards, calculates the percentage of C, H, and N in the original sample.[7]
-
Visualizing the Process and Structures
To better understand the experimental workflow and the chemical structures of the compared compounds, the following diagrams are provided.
Caption: Workflow of CHN Elemental Analysis.
Caption: Structures of Compared Indole Compounds.
Trustworthiness and Self-Validation
The reliability of elemental analysis is ensured through a self-validating system. Certified organic analytical standards with known elemental compositions are run at regular intervals (e.g., after every few unknown samples) to verify that the instrument's calibration remains accurate.[7] If the results for the standard deviate by more than a predefined tolerance (e.g., ±0.3%), the instrument must be recalibrated.[7] Furthermore, samples are often run in duplicate or triplicate to ensure the reproducibility of the results.
Conclusion: An Indispensable Tool in Chemical Science
Elemental analysis is a powerful and indispensable tool in the arsenal of researchers and drug development professionals. It provides a rapid, cost-effective, and reliable method for confirming the identity and purity of synthesized compounds like α-Methyl-1H-indole-3-acrylic acid.[5][10] By adhering to standardized protocols and quality control measures, scientists can be confident in the elemental composition of their materials, a critical step in the journey from discovery to application. The data presented in this guide serves as a valuable reference for those working with these and other important indole derivatives.
References
- The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.).
- CHN(O)S Elemental Analysis - Measurlabs. (n.d.).
- Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, A. A., Al-Massarani, S. M., El-Sayed, N. N. E., & El-Gamal, A. A. (2018). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Molecules, 23(6), 1279.
- Summary of CHNS Elemental Analysis Common Problems. (n.d.).
- How Does a CHNSO Analyzer Work? (2023, November 2). AZoM.com.
- CHNSO Elemental Analysis – Sample Preparation. (n.d.).
- Design, synthesis, and characterization of indole derivatives | Request PDF. (2025, August 9).
- Indole-Containing Metal Complexes and Their Medicinal Applications. (2024, January 18). Molecules, 29(2), 484.
- Synthesis and structural analysis of novel indole derivatives by XRD, spectroscopic and DFT studies | Request PDF. (2025, August 8).
- Indole: Chemical Properties, Synthesis, Applications, and Analysis. (n.d.).
-
PubChem. (n.d.). (E)-Methyl 3-(1H-indol-3-yl)acrylate. Retrieved from [Link]
-
PubChem. (n.d.). alpha-Hydroxy-1-methyl-1H-indole-3-propanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-Indoleacrylic acid. Retrieved from [Link]
- A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. (2023, April 26). Molecules, 28(9), 3747.
-
NIST. (n.d.). Indole, 3-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (n.d.). Pharmaceuticals, 17(6), 724.
- Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. (2023, July 18). Molecules, 28(14), 5488.
- Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. (2026, February 2). Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 2309833.
- Embedding Alkenes within an Icosahedral Inorganic Fullerene {(NH4)42[Mo132O372(L)30(H2O)72]} for Trapping Volatile Organics. (n.d.). The Royal Society of Chemistry.
- Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. (2023, June 22). Molecules, 28(13), 4969.
-
Elemental Analysis and Chemical Properties. (n.d.). Clariant. Retrieved from [Link]
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- 10. measurlabs.com [measurlabs.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of α-Methyl-1H-indole-3-acrylic Acid
This guide provides an in-depth, procedural framework for the proper disposal of α-Methyl-1H-indole-3-acrylic acid, ensuring the safety of laboratory personnel and adherence to environmental regulations. As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and responsible chemical handling. This document moves beyond a simple checklist, offering a causal understanding of the necessary protocols, grounded in established safety science and regulatory standards.
Understanding the Hazard Profile: A Precautionary Approach
Based on analogous compounds, α-Methyl-1H-indole-3-acrylic acid should be handled as a substance that is:
-
Irritating to the skin, eyes, and respiratory tract.[2][3][4]
-
Potentially capable of causing allergic skin reactions.[5]
Therefore, all handling and disposal procedures must be designed to minimize direct contact and aerosol generation.
Table 1: Hazard Summary and Recommended Personal Protective Equipment (PPE)
| Potential Hazard | GHS Classification (Inferred) | Recommended Personal Protective Equipment (PPE) |
| Skin Irritation | Skin Irrit. 2 | Nitrile or neoprene gloves, fully-buttoned lab coat.[6][7] |
| Eye Irritation | Eye Irrit. 2 | Chemical safety goggles or a face shield.[2][3][4] |
| Respiratory Irritation | STOT SE 3 | Use in a certified chemical fume hood.[3][4][8] |
| Acute Toxicity (Oral/Inhalation) | Acute Tox. 4 | Avoid creating dust; handle in a well-ventilated area.[5][6] |
The Disposal Workflow: A Step-by-Step Protocol
The disposal of α-Methyl-1H-indole-3-acrylic acid is governed by the principle that it must be treated as hazardous waste.[1][9] Under no circumstances should this chemical or its residues be disposed of down the sanitary sewer or in regular solid waste.[9][10]
Step 1: Waste Segregation and Collection
The foundation of proper chemical disposal is rigorous segregation at the point of generation.[11]
-
Designate a Waste Container: Utilize a clearly labeled, dedicated waste container for α-Methyl-1H-indole-3-acrylic acid and materials contaminated with it. The container must be made of a compatible material, such as high-density polyethylene (HDPE).
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "α-Methyl-1H-indole-3-acrylic acid," and the approximate concentration if in solution.[11] Do not use abbreviations or chemical formulas.[11]
-
Container Integrity: Ensure the container has a secure, screw-on cap and is kept closed at all times except when adding waste.[11][12] This minimizes the release of vapors and prevents spills.
Step 2: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Alert and Evacuate: Notify personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the area.
-
Containment: For solid spills, gently cover with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne. For liquid spills, surround the spill with an absorbent barrier.
-
Cleanup: Wearing appropriate PPE (see Table 1), carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water, followed by a solvent rinse if necessary), and collect all cleaning materials as hazardous waste.[1]
Step 3: Storage Pending Disposal
Accumulated hazardous waste must be stored safely and in compliance with institutional and national regulations.
-
Location: Store the waste container in a designated satellite accumulation area within the laboratory, near the point of generation.[11]
-
Segregation: Store the container away from incompatible materials, particularly strong oxidizing agents, bases, and acids.[11]
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to catch any potential leaks.
Step 4: Final Disposal
The ultimate disposal of α-Methyl-1H-indole-3-acrylic acid must be handled by professionals.
-
Professional Disposal Service: All chemical waste must be disposed of through a licensed and certified hazardous waste management company.[1] Your institution's Environmental Health & Safety (EHS) office will coordinate this.[9][11]
-
Documentation: Complete all necessary paperwork, such as a hazardous waste pickup request form, as required by your EHS department.[9] This documentation is a critical part of the "cradle-to-grave" responsibility for hazardous waste tracking mandated by the Environmental Protection Agency (EPA).
Regulatory Framework: Adherence to OSHA and EPA Standards
The procedures outlined in this guide are designed to comply with the regulations set forth by the Occupational Safety and Health Administration (OSHA) and the EPA.
-
OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates the development of a Chemical Hygiene Plan (CHP) to protect laboratory workers from hazardous chemicals.[8][13][14][15] The disposal procedures for α-Methyl-1H-indole-3-acrylic acid should be explicitly included in your laboratory's CHP.
-
EPA's Resource Conservation and Recovery Act (RCRA): The RCRA gives the EPA the authority to control hazardous waste from its creation to its ultimate disposal.[9] The labeling, storage, and disposal requirements detailed in this guide are aligned with RCRA regulations.
Visualizing the Disposal Decision Process
The following diagram illustrates the logical workflow for the proper handling and disposal of α-Methyl-1H-indole-3-acrylic acid waste.
Caption: Decision workflow for the proper disposal of α-Methyl-1H-indole-3-acrylic acid waste.
Conclusion: A Culture of Safety
The responsible disposal of α-Methyl-1H-indole-3-acrylic acid is not merely a regulatory obligation but a professional responsibility. By understanding the potential hazards, adhering to established protocols, and respecting the regulatory framework, we can ensure that our pursuit of scientific knowledge does not come at the cost of safety or environmental integrity. This guide serves as a foundational document to be integrated into your laboratory's specific Chemical Hygiene Plan. Always consult your institution's Environmental Health & Safety department for guidance tailored to your specific location and facilities.
References
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]
-
The Laboratory Standard. Office of Clinical and Research Safety. [Link]
-
The OSHA Laboratory Standard. Lab Manager. [Link]
-
How to Dispose of Chemical Waste. Environmental Health and Safety, University of Tennessee, Knoxville. [Link]
-
How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. [Link]
-
Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]
-
Proper Handling of Hazardous Waste Guide. United States Environmental Protection Agency (EPA). [Link]
-
Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
-
Kovac's Indole Reagent, Safety Data Sheet. Neogen. [Link]
-
Procedures for Disposal of Hazardous Waste. The University of Texas at Austin. [Link]
-
Indole Detection Reagent - Safety Data Sheet. Hardy Diagnostics. [Link]
-
METHACRYLIC ACID SAFE HANDLING MANUAL. Methacrylates Producers Association. [Link]
-
Biodegradation and Biotransformation of Indole: Advances and Perspectives. National Institutes of Health (NIH). [Link]
-
Acrylic Acid Standard Operating Procedure. Washington State University. [Link]
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Personal Protective Equipment (PPE) for Handling alpha-Methyl-1H-indole-3-acrylic Acid
[1][2][3][4]
Executive Summary: Hazard Banding & Immediate Action
alpha-Methyl-1H-indole-3-acrylic acid is a bioactive organic acid derivative.[1][2][3][4][5] While specific toxicological data for this isomer is less abundant than its parent compound (Indole-3-acrylic acid), it must be handled as a Category 2 Irritant and a Potential Sensitizer .
-
Primary Physical State: Solid (Powder/Crystals)
-
Primary Routes of Entry: Inhalation (Dust), Dermal Absorption (enhanced by solvents like DMSO), Ocular Contact.
-
Critical Warning: This compound is often dissolved in Dimethyl Sulfoxide (DMSO) for biological assays. DMSO is a potent skin penetrant that will carry the dissolved chemical directly into the bloodstream, bypassing the skin's natural barrier. Standard nitrile gloves may offer reduced protection time against DMSO solutions.
Part 1: Risk Assessment & Hazard Identification
The "Why" behind the protocol.
Effective safety protocols rely on understanding the specific molecular behavior of the target compound.
-
The Acrylic Acid Moiety: The
-unsaturated carbonyl system is chemically reactive (Michael acceptor). This structural feature correlates with skin and respiratory irritation (H315, H335) and potential sensitization. -
The Indole Ring: Indole derivatives are biologically active, often functioning as signaling molecules (e.g., auxin-like activity in plants, tryptophan analogs in mammals). Unintended systemic exposure can modulate biological pathways.
-
Alpha-Methylation: The addition of the methyl group at the alpha position generally increases lipophilicity (fat solubility) and metabolic stability compared to the parent indole-acrylic acid. This implies that if the substance penetrates the skin, it may reside in tissues longer.
Part 2: The PPE Matrix
Do not use a "one size fits all" approach. Select PPE based on the operational state.
Table 1: Task-Based PPE Specifications
| Hazard Zone | Operational State | Hand Protection | Eye Protection | Body/Respiratory |
| Zone A | Dry Powder (Weighing, Transferring) | Double Nitrile (4-6 mil). Reason: Static electricity can cause powder scatter. | Safety Goggles (ANSI Z87.1). Glasses are insufficient for airborne dust. | Lab coat (buttoned).[1] N95 Respirator if fume hood is unavailable. |
| Zone B | Solution in Water/Ethanol | Single Nitrile (4-6 mil). Change every 30 mins. | Safety Glasses with side shields. | Lab coat.[1] Fume hood recommended.[1] |
| Zone C | Solution in DMSO (High Risk) | High-Breakthrough Nitrile (>8 mil) or Double Gloving (change outer glove immediately upon splash). | Safety Goggles or Face Shield.[1] | Lab coat + Impervious Apron recommended. |
Visualizing the Decision Logic
The following diagram illustrates the decision pathway for selecting PPE based on the solvent system used.
Figure 1: PPE Decision Tree based on physical state and solvent carrier. Note the escalated requirements for DMSO solutions.
Part 3: Operational Workflow & Causality
This protocol ensures data integrity and user safety by preventing cross-contamination.
Step 1: Pre-Operational Verification (The "Buddy System")
Before opening the vial, verify the glove integrity.
-
Protocol: Inflate the nitrile glove slightly and hold near the ear to listen for pinholes.
-
Why: Organic acids can cause chemical burns that may not be immediately painful but cause desquamation (skin peeling) days later.
Step 2: Weighing (Static Control)
Indole derivatives are often fluffy, electrostatic powders.
-
Engineering Control: Place the balance inside a chemical fume hood. If this is impossible, use a powder containment hood.
-
Technique: Use an antistatic gun or strip if available. Do not use a spatula that has been wiped with dry paper towel immediately prior (induces static).
-
PPE Check: Wear Goggles , not glasses.
-
Causality: Air currents in hoods can swirl light powders around the side of safety glasses, contacting the lacrimal fluid.
-
Step 3: Solubilization (The Critical Step)
If dissolving in DMSO:
-
Double Glove: Wear a smaller size inner glove and a standard size outer glove.
-
Breakthrough Awareness: DMSO degrades nitrile over time.
Part 4: Emergency Response & Decontamination
A self-validating system for accidents.
Spill Response Workflow
If a spill occurs, follow this logic to neutralize the threat without spreading it.
Figure 2: Spill response logic. Note the use of wet towels for powders to prevent aerosolization.
Decontamination Verification
-
Surface Check: After cleaning, wipe the area with a methanol-soaked tissue. Indoles often fluoresce or have distinct odors; ensure no residue remains.
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol to wash skin, as it may increase the solubility and absorption of the remaining residue.
Part 5: Disposal & Environmental Compliance
Proper disposal prevents environmental contamination and regulatory fines.
-
Segregation: alpha-Methyl-1H-indole-3-acrylic acid is an Organic Acid .
-
Do NOT mix with: Oxidizers (Nitric acid, Peroxides) or Strong Bases.
-
Reaction: Mixing with oxidizers can lead to exothermic reactions or fire.
-
-
Container: Collect in a High-Density Polyethylene (HDPE) or Glass container.
-
Labeling: Clearly mark as "Hazardous Waste - Organic Acid - Toxic/Irritant."
References
-
Fisher Scientific. (2025). Safety Data Sheet: trans-Indole-3-acrylic acid. Retrieved from
-
PubChem. (2025). Indole-3-acrylic acid | C11H9NO2 - Safety and Hazards. National Library of Medicine. Retrieved from
-
Showa Group. (2025). Chemical Permeation Guide: DMSO and Nitrile Breakthrough Times. Retrieved from
-
Washington State University. (2025). Organic Acid Standard Operating Procedure. Retrieved from
-
Sigma-Aldrich. (2025).[3] Product Safety: 3-Indoleacrylic acid.[9] Retrieved from
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- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. research.usu.edu [research.usu.edu]
- 9. 3-吲哚丙烯酸 BioReagent, ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
